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  • Product: (R)-3-fluoropiperidine hydrochloride
  • CAS: 787564-37-8

Core Science & Biosynthesis

Foundational

The Strategic Incorporation of (R)-3-Fluoropiperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry The introduction of fluorine into molecular scaffolds has become a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, (R)-3-fluoropiperidine hydrochloride has emerged as a particularly valuable synthon. Its rigid, chiral structure, combined with the electronic influence of the fluorine atom, provides a powerful tool for medicinal chemists to optimize lead compounds and develop novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of (R)-3-fluoropiperidine hydrochloride, covering its core properties, synthesis, strategic applications in drug discovery, and essential safety and handling protocols.

Core Properties of (R)-3-Fluoropiperidine Hydrochloride

(R)-3-Fluoropiperidine hydrochloride is a chiral, fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 787564-37-8[1][2]
Molecular Formula C₅H₁₁ClFN[1]
Molecular Weight 139.60 g/mol [1]
Appearance Solid
Storage Temperature Refrigerator (2-8°C)[3]
Predicted pKa 8.48 ± 0.10[3]

Note: Experimental values for properties such as melting point and solubility can vary between suppliers and batches. Researchers should always refer to the certificate of analysis for specific lot data.

The Strategic Advantage of Fluorine in the Piperidine Ring

The placement of a fluorine atom at the 3-position of the piperidine ring is a deliberate and strategic choice in drug design. This substitution imparts several key advantages:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This reduction in basicity can be critical for improving oral bioavailability and reducing off-target effects, such as interactions with the hERG potassium channel, which can lead to cardiovascular toxicity.[4]

  • Conformational Control: The stereochemistry of the fluorine atom can influence the conformational preference of the piperidine ring, which in turn affects how a drug molecule binds to its target protein. In the protonated form, an axial orientation of the C-F bond can be favored due to favorable dipole interactions.[4]

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug.

  • Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

Enantioselective Synthesis of (R)-3-Fluoropiperidine: A Conceptual Workflow

The synthesis of enantiomerically pure (R)-3-fluoropiperidine is a critical step in its application. While multiple synthetic routes exist for fluorinated piperidines, a common conceptual approach involves the stereoselective introduction of the fluorine atom and subsequent cyclization. Below is a representative, conceptual workflow. It is important to note that specific reagents and conditions may vary, and researchers should consult detailed literature for precise experimental protocols.

Caption: Conceptual workflow for the enantioselective synthesis of (R)-3-fluoropiperidine hydrochloride.

Key Experimental Considerations:
  • Chiral Control: Achieving high enantioselectivity is paramount. This is often accomplished through the use of chiral catalysts or by starting from a chiral pool material, such as an amino acid.[5]

  • Fluorinating Agent: The choice of fluorinating agent is critical. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed.

  • Protecting Groups: The use of appropriate protecting groups for the piperidine nitrogen (e.g., Boc, Cbz) is essential to direct the reactivity during the synthesis and is removed in the final steps.

  • Purification: Purification of the final hydrochloride salt is typically achieved through recrystallization to ensure high purity.

Applications in Drug Discovery: A Case Study Perspective

The 3-fluoropiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates across various therapeutic areas.

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

In the development of Kinesin Spindle Protein (KSP) inhibitors for the treatment of cancer, researchers at Merck encountered a lead compound that was a strong substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy.[4] By introducing a fluorine atom at the 3-position of a piperidine ring within the molecule, they were able to modulate the pKa of the piperidine nitrogen into a more favorable range (pKa of the axial fluoro-isomer was 7.6, while the equatorial was 6.6). This modification led to the identification of the clinical candidate MK-0731, which exhibited improved efficacy.[4] This case highlights the crucial role of the 3-fluoropiperidine moiety in fine-tuning the physicochemical properties of a drug candidate to overcome pharmacokinetic challenges.

Caption: Logic diagram illustrating the role of 3-fluoropiperidine in overcoming P-gp efflux.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-fluoropiperidine hydrochloride.

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. The compound should be stored under an inert atmosphere.[2]

  • Spills: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal.

Conclusion

(R)-3-Fluoropiperidine hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its strategic incorporation into drug candidates allows for the precise modulation of key physicochemical properties, leading to compounds with improved pharmacokinetic profiles and enhanced therapeutic potential. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety protocols, will continue to drive innovation in the development of new and effective medicines.

References

  • A technology of aminopiperidine and hydrochloride, applied in the direction of organic chemistry. (2013). Eureka | Patsnap.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update - UK. Available at: [Link]

  • (3R)-3-fluoropiperidine hydrochloride. (n.d.). PubChem. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-3-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-fluoropiperidine hydrochloride is a valuable chiral building block in medicinal chemistry, sought after for its ability to fine-tune the phys...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-fluoropiperidine hydrochloride is a valuable chiral building block in medicinal chemistry, sought after for its ability to fine-tune the physicochemical properties of drug candidates. The strategic introduction of a fluorine atom at the 3-position of the piperidine ring can significantly impact basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing pharmacological profiles. This guide provides a comprehensive overview of the synthesis and characterization of (R)-3-fluoropiperidine hydrochloride, offering field-proven insights and detailed experimental protocols. We will explore both an enantioselective synthesis approach and a classical resolution strategy, followed by a thorough discussion of the analytical techniques required to ensure the compound's identity, purity, and enantiomeric integrity.

The Significance of (R)-3-Fluoropiperidine in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The incorporation of fluorine into this privileged structure has become a powerful tool for medicinal chemists.[1][2] Specifically, the introduction of a fluorine atom at the 3-position can modulate the pKa of the piperidine nitrogen.[2] This is of paramount importance as the basicity of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions, such as with the hERG potassium ion channel.[2] The (R)-enantiomer is often the desired stereoisomer for specific biological activity, making its stereocontrolled synthesis a critical aspect of drug development.

Synthetic Strategies for (R)-3-Fluoropiperidine Hydrochloride

Two primary strategies for obtaining enantiomerically pure (R)-3-fluoropiperidine hydrochloride are presented here: an enantioselective synthesis from a prochiral starting material and a classical resolution of a racemic mixture.

Strategy 1: Enantioselective Synthesis via Asymmetric Transamination

This approach leverages the power of biocatalysis to establish the desired stereocenter early in the synthetic sequence. The key step is the asymmetric transamination of N-Boc-3-piperidone to yield (R)-N-Boc-3-aminopiperidine.

Experimental Workflow: Enantioselective Synthesis

cluster_0 Step 1: Asymmetric Transamination cluster_1 Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction) cluster_2 Step 3: Deprotection and Salt Formation N-Boc-3-piperidone N-Boc-3-piperidone (R)-N-Boc-3-aminopiperidine (R)-N-Boc-3-aminopiperidine N-Boc-3-piperidone-> (R)-N-Boc-3-aminopiperidine ω-Transaminase, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP) (R)-N-Boc-3-fluoropiperidine (R)-N-Boc-3-fluoropiperidine (R)-N-Boc-3-aminopiperidine-> (R)-N-Boc-3-fluoropiperidine 1. NaNO2, HBF4 2. Heat (R)-3-fluoropiperidine hydrochloride (R)-3-fluoropiperidine hydrochloride (R)-N-Boc-3-fluoropiperidine->(R)-3-fluoropiperidine hydrochloride HCl in Dioxane or Ether

Caption: Workflow for the enantioselective synthesis of (R)-3-fluoropiperidine HCl.

Detailed Protocol: Asymmetric Transamination of N-Boc-3-piperidone

  • To a solution of N-Boc-3-piperidone (1.0 eq) in an appropriate buffer (e.g., Tris-HCl, pH 9.0) and co-solvent (e.g., DMSO), add isopropylamine (as the amine donor) and pyridoxal-5'-phosphate (PLP) as a cofactor.[3]

  • Initiate the reaction by adding a suitable ω-transaminase enzyme.

  • Maintain the reaction at a controlled temperature (e.g., 45 °C) and pH, monitoring the conversion by HPLC.[3]

  • Upon completion, extract the product, (R)-N-Boc-3-aminopiperidine, with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Rationale: The use of an ω-transaminase provides a highly enantioselective method for the synthesis of the chiral amine intermediate, often with excellent enantiomeric excess (>99% ee).[3] This biocatalytic approach is environmentally friendly and avoids the need for chiral auxiliaries or resolving agents.

Detailed Protocol: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for converting an aromatic or, in this case, a heteroalicyclic amine to a fluoride via a diazonium salt intermediate.[4][5]

  • Dissolve (R)-N-Boc-3-aminopiperidine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4) at low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature to form the diazonium tetrafluoroborate salt in situ.

  • Carefully warm the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of (R)-N-Boc-3-fluoropiperidine with the evolution of nitrogen gas and boron trifluoride.[4]

  • Extract the product into an organic solvent and purify by column chromatography.

Rationale: The Balz-Schiemann reaction is a reliable method for introducing fluorine. While it can sometimes require harsh conditions, it is a direct and effective transformation.[5]

Detailed Protocol: Deprotection and Salt Formation

  • Dissolve the purified (R)-N-Boc-3-fluoropiperidine in a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent to precipitate (R)-3-fluoropiperidine hydrochloride.

  • Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Strategy 2: Classical Resolution of Racemic 3-Aminopiperidine

This strategy involves the synthesis of racemic 3-aminopiperidine, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent. D-mandelic acid is a commonly used and effective resolving agent for this purpose.

Experimental Workflow: Chiral Resolution

cluster_0 Step 1: Synthesis of Racemic 3-Aminopiperidine cluster_1 Step 2: Diastereomeric Salt Formation and Resolution cluster_2 Step 3: Liberation of the Free Amine cluster_3 Step 4: N-Protection cluster_4 Step 5 & 6: Fluorination and Deprotection 3-Piperidinone 3-Piperidinone Racemic 3-Aminopiperidine Racemic 3-Aminopiperidine 3-Piperidinone->Racemic 3-Aminopiperidine Reductive Amination (R)-3-Aminopiperidine\nD-mandelate salt (R)-3-Aminopiperidine D-mandelate salt Racemic 3-Aminopiperidine->(R)-3-Aminopiperidine\nD-mandelate salt D-Mandelic Acid, Solvent (e.g., Ethanol/MTBE) (R)-3-Aminopiperidine (R)-3-Aminopiperidine (R)-3-Aminopiperidine\nD-mandelate salt->(R)-3-Aminopiperidine Base (e.g., NaOH) (R)-N-Boc-3-aminopiperidine (R)-N-Boc-3-aminopiperidine (R)-3-Aminopiperidine->(R)-N-Boc-3-aminopiperidine Boc-anhydride (R)-3-fluoropiperidine hydrochloride (R)-3-fluoropiperidine hydrochloride (R)-N-Boc-3-aminopiperidine->(R)-3-fluoropiperidine hydrochloride 1. Balz-Schiemann Reaction 2. HCl

Caption: Workflow for the synthesis of (R)-3-fluoropiperidine HCl via chiral resolution.

Detailed Protocol: Chiral Resolution with D-Mandelic Acid

  • Dissolve racemic 3-aminopiperidine in a suitable solvent system, such as a mixture of ethanol and methyl tert-butyl ether (MTBE).[1]

  • Add a solution of D-mandelic acid (approximately 0.5 equivalents) in the same solvent system.

  • Allow the diastereomeric salt to crystallize. The (R)-3-aminopiperidine D-mandelate salt is typically less soluble and will precipitate.[1]

  • Collect the crystals by filtration and recrystallize to enhance the diastereomeric excess.

  • Liberate the free (R)-3-aminopiperidine by treating the salt with a base (e.g., aqueous NaOH) and extracting with an organic solvent.

  • The subsequent steps of N-protection, fluorination, and deprotection follow the protocols described in Strategy 1.

Rationale: Classical resolution is a robust and scalable method for obtaining enantiomerically pure compounds. The choice of solvent and the stoichiometry of the resolving agent are critical for achieving high diastereomeric and subsequent enantiomeric purity.[6]

Characterization of (R)-3-Fluoropiperidine Hydrochloride

Thorough characterization is essential to confirm the structure, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

Table 1: Expected NMR Spectroscopic Data for (R)-3-Fluoropiperidine Hydrochloride

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~4.8-5.2dm¹JHF ≈ 45-50H-3 (axial)
¹H~3.0-3.6m-H-2, H-6
¹H~1.8-2.2m-H-4, H-5
¹³C~85-90d¹JCF ≈ 170-180C-3
¹³C~45-50d²JCF ≈ 15-20C-2, C-4
¹³C~20-30d³JCF ≈ 5-10C-5
¹³C~40-45s-C-6
¹⁹F~-180 to -200m-F-3

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling patterns will be complex due to proton-proton and proton-fluorine couplings.

Interpretation of NMR Spectra:

  • ¹H NMR: The proton at C-3 will appear as a complex multiplet due to coupling with adjacent protons and the fluorine atom. The large one-bond H-F coupling constant is a key diagnostic feature.

  • ¹³C NMR: The carbon atom bearing the fluorine (C-3) will exhibit a large one-bond C-F coupling constant. Smaller two- and three-bond couplings will be observed for the adjacent carbon atoms.[7]

  • ¹⁹F NMR: A single multiplet is expected for the fluorine atom, with coupling to the protons on C-2, C-3, and C-4.[7][8]

Mass Spectrometry:

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ for the free base (C₅H₁₀FN) is m/z 104.08.

Determination of Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (ee) is crucial. Since 3-fluoropiperidine lacks a strong chromophore, derivatization with a chiral, UV-active reagent is often necessary for detection and separation by HPLC.[9][10]

Detailed Protocol: Chiral HPLC Analysis after Derivatization

  • Derivatization: React a sample of (R)-3-fluoropiperidine with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride in the presence of a base. This creates diastereomeric derivatives that can be separated on a standard achiral HPLC column.[11]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) is a good starting point.

    • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for Marfey's reagent).

  • Analysis: The two diastereomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two diastereomers.

Rationale: Pre-column derivatization is a reliable method to enable the separation and quantification of enantiomers that are otherwise difficult to analyze by HPLC. The choice of derivatizing agent and chromatographic conditions must be carefully optimized for baseline separation.[9][10]

Safety and Handling

(R)-3-fluoropiperidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis involves hazardous reagents such as sodium nitrite and tetrafluoroboric acid, which should be handled in a well-ventilated fume hood. The Balz-Schiemann reaction can be exothermic and should be performed with caution, especially on a larger scale.[5]

Conclusion

The synthesis and characterization of (R)-3-fluoropiperidine hydrochloride require a combination of modern synthetic techniques and rigorous analytical methods. Both enantioselective synthesis and classical resolution offer viable pathways to this important chiral building block. The choice of synthetic route will depend on factors such as scale, cost, and available resources. Thorough characterization by NMR, mass spectrometry, and chiral HPLC is imperative to ensure the quality and enantiomeric purity of the final product, which is critical for its application in drug discovery and development.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

  • (Patent) Preparation method of (R)-3-amino piperidine hydrochloride. CN106588813A.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(3), 734-743. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 86(5), 4147-4155. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(10), 6867-6873. [Link]

  • The Balz-Schiemann Reaction. Scientific Update. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 53(4), 1106-1110. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2757-2795. [Link]

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Organic Process Research & Development, 17(12), 1533-1538. [Link]

  • (Patent) The HPLC analytical approach of 3-amino piperidine. CN104034814B.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of AOAC International, 105(1), 1-10. [Link]

  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Chiral Technology. Journal of Chemical Education, 77(10), 1320. [Link]

  • Ultrafast 19F MAS NMR. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011-1015. [Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 31(1), 5-11. [Link]

  • 19F‐NMR spectra for N‐Fmoc‐protected 3c. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Chirality, 26(11), 702-707. [Link]

  • Synthesis of 3Aminomethyl3-fluoropiperidines. Synthesis, 2011(11), 1731-1736. [Link]

  • (Patent)
  • One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Letters in Organic Chemistry, 3(2), 114-116. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Online Journal of Case Studies, 14(1). [Link]

  • (Patent) Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-13. [Link]

Sources

Foundational

Strategic Fluorination of Piperidine Scaffolds: Biological Activity, Synthesis, and Optimization

The following technical guide is structured to provide actionable insights into the biological activity, synthesis, and optimization of fluorinated piperidine compounds. Executive Summary The piperidine ring is the most...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable insights into the biological activity, synthesis, and optimization of fluorinated piperidine compounds.

Executive Summary

The piperidine ring is the most frequently used nitrogen heterocycle in U.S. FDA-approved drugs.[1] However, its high basicity (pKa ~11) often leads to poor oral bioavailability and off-target toxicity (e.g., hERG channel inhibition). Strategic fluorination of the piperidine scaffold has emerged as a critical tool in modern medicinal chemistry.[2] This guide details how the introduction of fluorine atoms modulates physicochemical properties—specifically pKa, lipophilicity, and conformation—to enhance biological activity and metabolic stability.[2] We provide validated protocols for the synthesis of difficult-to-access fluorinated piperidines and detailed workflows for assessing their metabolic profiles.

Physicochemical Mechanics: The "Fluorine Effect"

The biological success of fluorinated piperidines is not accidental; it is driven by predictable physical organic principles.

Basicity Modulation (pKa)

The high electronegativity of fluorine (


) exerts a strong inductive effect (

) on the piperidine nitrogen. This reduces the electron density available for protonation, lowering the pKa.
  • Mechanism: Through-bond inductive withdrawal stabilizes the free base form over the conjugate acid.

  • Impact: A single fluorine at the C3 position typically lowers the pKa by 1.5–2.0 log units (from ~11.0 to ~9.2). This brings the molecule closer to physiological pH (7.4), improving membrane permeability and reducing lysosomal trapping.

Conformational Control (The Gauche & Charge-Dipole Effects)

Fluorine is not merely a steric placeholder; it actively directs molecular shape.

  • Neutral State: In neutral 3-fluoropiperidines, the C–F bond often prefers a gauche orientation relative to the N lone pair to minimize hyperconjugative donation (

    
    ).
    
  • Protonated State (Bioactive Form): Upon protonation, the axial preference of the fluorine atom is dramatically enhanced. This is due to a stabilizing charge-dipole interaction between the antiparallel C–F dipole and the N–H

    
     bond.[3]
    
    • Result: This locks the drug into a specific conformation, potentially reducing the entropic penalty of binding to a receptor.

Lipophilicity (LogD)

While adding fluorine generally increases lipophilicity (LogP) due to the hydrophobicity of the C-F bond, the effect on LogD (distribution coefficient at pH 7.4) is non-linear. By lowering the pKa, fluorination increases the fraction of the neutral species at physiological pH, which can paradoxically increase apparent permeability even if intrinsic lipophilicity rises.

Table 1: Physicochemical Impact of Fluorination on Piperidine
ScaffoldSubstituentpKa (approx)

pKa (vs Parent)
Conformational Bias (Protonated)
Piperidine H11.1-Chair (Fluxional)
3-Fluoropiperidine 3-F9.2-1.9Axial (Stabilized by

)
3,3-Difluoropiperidine 3,3-F27.5-3.6Chair (Distorted)
4-Fluoropiperidine 4-F9.8-1.3Equatorial (Steric dominance)

Therapeutic Case Study: JAK Inhibitors

The Janus Kinase (JAK) pathway is a primary target for autoimmune diseases. First-generation inhibitors often suffered from rapid metabolic clearance. Fluorinated piperidine moieties have been utilized to block metabolic "soft spots" (sites of cytochrome P450 oxidation) without altering the core binding mode.

Mechanism of Action

Inhibitors containing fluorinated piperidines bind to the ATP-binding pocket of the JAK protein. The fluorination prevents oxidative dealkylation of the piperidine ring, extending the half-life (


) while maintaining the hydrogen bond network required for potency.
Diagram 1: JAK/STAT Signaling Pathway & Inhibition

This diagram visualizes the signal transduction cascade and the precise point of therapeutic intervention.

JAK_STAT_Pathway Ligand Cytokine (Ligand) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT_Mono STAT Monomer JAK->STAT_Mono Phosphorylation Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->JAK Blocks ATP Binding STAT_Phos Phosphorylated STAT STAT_Mono->STAT_Phos STAT_Dimer STAT Dimer STAT_Phos->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Promotes

Caption: The JAK/STAT pathway showing the inhibition of JAK phosphorylation by a fluorinated piperidine ligand, preventing STAT dimerization and subsequent inflammatory gene transcription.

Experimental Protocols

Synthesis: Rhodium-Catalyzed Hydrogenation of Fluoropyridines

Direct fluorination of piperidines is often low-yielding. The most robust "self-validating" method is the hydrogenation of commercially available fluoropyridines. This protocol minimizes defluorination (a common failure mode) by using specific catalyst systems.[4]

Objective: Synthesis of cis-3-fluoro-4-methylpiperidine (Representative Scaffold). Source: Adapted from Org. Process Res. Dev. 2021.[5][6][7][8]

Reagents:

  • Substrate: 3-Fluoro-4-methylpyridine

  • Catalyst: [Rh(nbd)

    
    ]BF
    
    
    
    (1 mol%) with Walphos ligand (or Rh/C for racemic).
  • Solvent: Methanol (anhydrous).

  • Gas: Hydrogen (

    
    ) at 50 bar.
    

Protocol:

  • Preparation: In a glovebox, charge a high-pressure steel autoclave with 3-fluoro-4-methylpyridine (1.0 equiv) and [Rh(nbd)

    
    ]BF
    
    
    
    (0.01 equiv).
  • Solvation: Add anhydrous methanol (concentration 0.5 M). Ensure the solvent is degassed to prevent catalyst poisoning.

  • Hydrogenation: Seal the autoclave. Purge three times with

    
    , then three times with 
    
    
    
    . Pressurize to 50 bar
    
    
    .
  • Reaction: Stir at 500 rpm at 25°C for 24 hours.

    • Checkpoint: Monitor pressure drop. A cessation of pressure drop indicates reaction completion.

  • Workup: Vent

    
     carefully. Filter the mixture through a pad of Celite to remove the catalyst.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

    • Validation: Analyze via

      
      F NMR.[8] A shift from ~ -120 ppm (aromatic F) to ~ -180 ppm (aliphatic F) confirms reduction. Absence of signal at -120 ppm confirms full conversion.
      
Assay: Metabolic Stability Profiling (Microsomal Stability)

This assay quantifies the intrinsic clearance (


) of the compound, verifying if fluorination has successfully blocked metabolic liability.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM in phosphate buffer).

Workflow:

  • Pre-incubation: Mix 30 µL of HLM (final conc 0.5 mg/mL) with 370 µL of phosphate buffer (pH 7.4). Add 1 µL of Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
Diagram 2: Metabolic Stability Assay Workflow

This diagram outlines the logical flow of the stability assay, ensuring reproducibility.

Metabolic_Stability cluster_sampling Time Course Sampling Compound Test Compound (Fluorinated Piperidine) Mix Master Mix (Microsomes + Buffer) Compound->Mix Start Initiation (+ NADPH) Mix->Start Incubate Incubation (37°C) Start->Incubate T0 T=0' Incubate->T0 T15 T=15' Incubate->T15 T60 T=60' Incubate->T60 Quench Quench (Ice-Cold ACN) T0->Quench T15->Quench T60->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate Intrinsic Clearance LCMS->Data

Caption: Step-by-step workflow for determining the metabolic stability of fluorinated compounds using Human Liver Microsomes (HLM).

References

  • BenchChem. (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Retrieved from

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from

  • Carreira, E. M., et al. (2016).[9] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from

  • Boehringer Ingelheim. (2021).[5] Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation. Org. Process Res. Dev. Retrieved from

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal. Retrieved from

Sources

Exploratory

Role of fluorine in medicinal chemistry and drug design

Executive Summary: The "Magic Methyl" of the 21st Century Fluorine is often described as the "T-Rex of the periodic table" due to its extreme electronegativity and reactivity in elemental form. However, in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of the 21st Century

Fluorine is often described as the "T-Rex of the periodic table" due to its extreme electronegativity and reactivity in elemental form. However, in medicinal chemistry, the carbon-fluorine (C–F) bond is a precision tool.[1] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This is not a coincidence of nature—fluorine is rarely found in natural products—but a deliberate design choice to modulate pharmacokinetics (PK) and pharmacodynamics (PD).

This guide deconstructs the causality behind fluorine incorporation. We move beyond the simplistic "it improves metabolic stability" to explain how orbital overlaps, dipole alignments, and pKa shifts drive drug efficacy.

Fundamental Physicochemical Impact[2]

The introduction of fluorine is rarely neutral. It alters the electronic landscape of a molecule without significantly changing its steric footprint, a phenomenon known as the "Fluorine Scan."

The Steric-Electronic Paradox

Fluorine’s Van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows it to mimic hydrogen sterically while exerting an electronic influence closer to oxygen.

Table 1: Comparative Atomic Properties in Drug Design

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Trifluoromethyl (CF3)
Van der Waals Radius (Å) 1.201.471.52~2.20 (Simulates Isopropyl)
Electronegativity (Pauling) 2.13.983.44N/A
C–X Bond Length (Å) 1.091.351.43N/A
Bond Energy (kcal/mol) ~98~116~85>120
Modulation of Lipophilicity (LogP/LogD)

Contrary to the belief that "fluorine always increases lipophilicity," the effect is context-dependent.

  • Aromatic Fluorination: generally increases LogP due to the high hydrophobicity of the C-F bond.

  • Aliphatic Fluorination: Can decrease LogP if the fluorine is close to protic groups (e.g., amines, alcohols) due to the creation of strong molecular dipoles that increase solvation polarity.

pKa Tuning and Membrane Permeability

Fluorine is the ultimate pKa modulator. By placing fluorine adjacent to a basic center (e.g., an amine), the strong inductive electron-withdrawing effect (


) reduces electron density on the nitrogen.
  • Mechanism: Lowering the pKa of a basic amine reduces the percentage of ionized species at physiological pH (7.4).

  • Result: Increased concentration of the neutral species, leading to better passive membrane permeability and reduced hERG channel inhibition (which often binds cationic species).

Structural Control: The Gauche Effect

One of the most sophisticated uses of fluorine is conformational locking. Unlike steric clashes that restrict rotation, the Gauche Effect is a stereoelectronic phenomenon.

In 1,2-difluoroethane or


-fluoroamines, the molecule prefers a gauche conformation (dihedral angle ~60°) rather than the sterically less crowded anti conformation (180°).

Mechanism: This is driven by hyperconjugation. The


 bonding orbital donates electron density into the low-lying 

antibonding orbital. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing the two electronegative groups (F and X) into a gauche relationship.
Visualization: The Conformational Decision Matrix

G Start Design Goal: Conformational Restriction Check1 Is the target motif flexible? Start->Check1 OptionA Steric Clash Strategy (Introduce Methyl) Check1->OptionA Steric Bulk Needed OptionB Stereoelectronic Strategy (Introduce Fluorine) Check1->OptionB Minimal Bulk / Dipole Needed Result Result: Pre-organized Bioactive Conformation (Entropic Penalty Reduced) OptionA->Result Gauche Utilize Gauche Effect (Sigma C-H -> Sigma* C-F) OptionB->Gauche Gauche->Result

Caption: Decision logic for using Fluorine vs. Methyl for conformational locking. The Gauche effect minimizes entropic penalty upon binding.

Metabolic Stability: The "Soft Spot" Blockade

Oxidative metabolism by Cytochrome P450 (CYP450) often targets electron-rich aromatic rings or activated C-H bonds.

  • The Problem: Rapid clearance reduces half-life (

    
    ).
    
  • The Fluorine Solution: The C-F bond is oxidatively robust. Replacing a para-hydrogen on a phenyl ring with fluorine blocks the primary site of hydroxylation. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire ring toward oxidation.

Case Study: Ezetimibe During the development of Ezetimibe (cholesterol absorption inhibitor), rapid metabolism was observed on the pendant phenyl rings. Fluorination at the para-positions blocked these metabolic "soft spots," significantly enhancing oral bioavailability.

Experimental Protocol: Deoxofluorination

While theoretical design is critical, execution in the lab requires specific safety and technical protocols. The conversion of an alcohol to an alkyl fluoride is a standard yet hazardous transformation.

Reagent Selection:

  • DAST (Diethylaminosulfur trifluoride): Effective but thermally unstable (explosive >90°C).

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable, but still generates HF.

Protocol: Conversion of Secondary Alcohol to Alkyl Fluoride

Safety Warning: This reaction generates anhydrous Hydrogen Fluoride (HF). HF is a contact poison that penetrates tissue and decalcifies bone. Calcium gluconate gel must be present on the bench. Glassware can be etched; Teflon (PFA) or polyethylene vessels are preferred for large scale.

Step-by-Step Methodology:

  • Preparation:

    • Dry the substrate (alcohol) thoroughly (azeotrope with toluene). Moisture reacts with the reagent to form HF and reduce yield.

    • Purge a round-bottom flask (or Teflon vessel) with Nitrogen/Argon.

  • Solvation:

    • Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Cool the solution to -78°C (acetone/dry ice bath). This controls the exotherm.

  • Addition:

    • Add Deoxo-Fluor (1.2 – 1.5 equiv) dropwise via syringe.

    • Note: The solution may turn slight yellow.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) slowly over 2-4 hours.

    • Monitor via TLC or LC-MS.

  • Quenching (CRITICAL):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NaHCO3. Vigorous effervescence will occur (CO2 evolution).

    • Stir until bubbling ceases.

  • Workup:

    • Extract with DCM. Wash organics with 1M HCl (to remove amine byproducts) and then Brine.

    • Dry over MgSO4 and concentrate.

Bioisosterism and Case Studies

Fluorine enables Bioisosterism —replacing a functional group with another that retains biological activity but improves physicochemical properties.[2]

The Amide Isostere

The Trifluoromethyl (


) group is often used as a bioisostere for the carbonyl of an amide or ester.
  • Why? The

    
     group is chemically inert but mimics the size and electron density of the carbonyl oxygen, maintaining receptor binding without susceptibility to hydrolysis (proteases/esterases).
    
Case Study: Sitagliptin (Januvia)
  • Target: DPP-4 Inhibitor (Type 2 Diabetes).

  • Fluorine Role: The molecule features a 2,4,5-trifluorophenyl moiety.

  • Function:

    • Metabolic Stability: The three fluorine atoms deactivate the phenyl ring against CYP metabolism.

    • Binding: The fluorine atoms fill a hydrophobic pocket in the DPP-4 active site, increasing potency (

      
      ) compared to the non-fluorinated analog.
      
Case Study: Fluoxetine (Prozac)
  • Target: SSRI (Antidepressant).

  • Fluorine Role: Trifluoromethyl (

    
    ) group on the phenoxy ring.
    
  • Function:

    • Potency: The

      
       group increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
      
    • Selectivity: It orients the molecule in the serotonin transporter (SERT) via specific hydrophobic interactions.

Future Horizons: 18F-PET Imaging

The isotope


 is the gold standard for Positron Emission Tomography (PET).[3]
  • Half-life: ~110 minutes (allows for synthesis and transport).

  • Application: Drug developers now synthesize the

    
    -isotopologue of a lead compound to track its biodistribution in vivo (e.g., verifying BBB penetration) before entering Phase I trials.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] [Link]

  • Hagmann, W. K. (2008).[4][5][6] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[7] Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[7] [Link]

  • Meanwell, N. A. (2018).[2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[2] [Link]

Sources

Foundational

A Technical Guide to (R)-3-Fluoropiperidine Hydrochloride for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of (R)-3-fluoropiperidine hydrochloride, a critical building block for researchers, scientists, and drug development professionals. Sourcing this chiral molecule require...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (R)-3-fluoropiperidine hydrochloride, a critical building block for researchers, scientists, and drug development professionals. Sourcing this chiral molecule requires careful consideration of its commercial availability, quality attributes, and the analytical methods necessary to ensure its suitability for pharmaceutical applications.

The Strategic Importance of the (R)-3-Fluoropiperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The introduction of a fluorine atom to this structure, specifically at the 3-position, offers medicinal chemists a powerful tool to fine-tune a molecule's biological activity and pharmacokinetic profile.[2]

Fluorine's high electronegativity can significantly impact the basicity (pKa) of the piperidine nitrogen. This modulation is crucial as it can influence a drug candidate's binding affinity to its target, membrane permeability, and overall pharmacokinetic properties.[3] Strategic placement of fluorine can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[4] The specific stereochemistry of the (R)-enantiomer is often critical for achieving the desired pharmacological effect, as different enantiomers of a chiral drug can exhibit distinct biological activities and safety profiles.

While direct case studies for preclinical candidates containing the (R)-3-fluoropiperidine hydrochloride moiety are often proprietary, the strategic use of fluorinated piperidines is well-documented in the development of therapeutics for a range of diseases, including diabetes and Alzheimer's disease.[4] The synthesis of enantiopure fluoropiperidines is an active area of research, underscoring their importance in the drug discovery pipeline.[5][6]

Commercial Availability and Supplier Landscape

(R)-3-Fluoropiperidine hydrochloride (CAS Number: 787564-37-8) is commercially available from a range of suppliers specializing in building blocks for research and development. Identifying a reliable supplier is a critical first step in any research program. The following table provides a summary of some key suppliers.

SupplierProduct Number (Example)Stated Purity (Typical)Availability
Biosynth MGB56437-Stock and made-to-order
BLD Pharm BD120366≥98%Inquire
J&K Scientific 35b00198%Inquire
Sigma-Aldrich Not readily available--

Note: This table is not exhaustive and is intended to provide a starting point for supplier evaluation. Availability and product specifications are subject to change.

Supplier Qualification and Quality Control: A Step-by-Step Approach

Sourcing high-quality (R)-3-fluoropiperidine hydrochloride is paramount for the integrity and reproducibility of research and development activities. A rigorous supplier qualification process is essential.

Caption: Workflow for qualifying a supplier of (R)-3-fluoropiperidine hydrochloride.

The Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is a foundational document for assessing the quality of a starting material. While a specific, detailed CoA for (R)-3-fluoropiperidine hydrochloride from a supplier was not publicly available for this guide, a comprehensive CoA should include the following:

  • Identification: Confirmation of the compound's identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity: An assessment of the overall purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should specify the method used.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) is a critical parameter for chiral compounds. This is typically determined by chiral HPLC.

  • Residual Solvents: Information on the presence of any residual solvents from the manufacturing process, often determined by GC.

  • Water Content: The water content, usually measured by Karl Fischer titration.

  • Physical Properties: Appearance, melting point, and any other relevant physical characteristics.

Analytical Methodologies for Quality Assessment

Independent verification of the supplier's CoA is a crucial step. The following section outlines key analytical techniques for the quality assessment of (R)-3-fluoropiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of (R)-3-fluoropiperidine hydrochloride. Both ¹H and ¹⁹F NMR are highly informative.

  • ¹H NMR: The proton NMR spectrum will provide information on the hydrogen atoms in the piperidine ring, confirming the overall structure.

  • ¹⁹F NMR: Fluorine NMR is particularly useful due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus.[7][8] The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons can provide valuable structural information. The absence of unexpected fluorine signals is a good indicator of purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-3-fluoropiperidine hydrochloride is critical for its use in pharmaceutical development. Chiral HPLC is the standard method for this determination.[9][10] While a specific validated method for this compound is not publicly available, a general approach based on methods for similar chiral amines can be proposed.

Proposed Chiral HPLC Method Development Protocol:

  • Column Selection: Screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for the separation of chiral amines.[10]

  • Mobile Phase Screening: A systematic screening of different mobile phases should be conducted. This typically involves a polar organic mobile phase (e.g., ethanol, isopropanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Derivatization (if necessary): For compounds lacking a strong chromophore for UV detection, pre-column derivatization can be employed.[11] A common derivatizing agent for amines is p-toluenesulfonyl chloride, which introduces a UV-active group.[11]

  • Method Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline resolution between the enantiomers with good peak shape and a reasonable run time.

  • Method Validation: The finalized method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[11]

Illustrative Experimental Protocol (Hypothetical):

  • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: Ethanol with 0.1% diethylamine

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm (assuming derivatization with p-toluenesulfonyl chloride)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

This protocol is a starting point and would require optimization and validation for routine use.

Conclusion

(R)-3-Fluoropiperidine hydrochloride is a valuable building block in modern drug discovery. Sourcing this material requires a thorough evaluation of potential suppliers and a robust in-house quality control program. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical starting material, thereby contributing to the successful advancement of their research and development programs.

References

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • Ortiz, V., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(43), 5203-5211. Retrieved from [Link]

  • Vasilevsky, S. F., & Zhdankin, V. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7156. Retrieved from [Link]

  • Bio, M. M., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Retrieved from [Link]

  • Pavlović, R. Z., et al. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 85(21), 13745-13756. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • O'Hagan, D., et al. (2011). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. European Journal of Organic Chemistry, 2011(28), 5533-5545. Retrieved from [Link]

  • O'Brien, P., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 10(9), 1344-1350. Retrieved from [Link]

  • Ali, I., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-316. Retrieved from [Link]

  • Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4026-4036. Retrieved from [Link]

  • Cypes, S. H., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. U.S. Patent Application No. 12/509,951.
  • Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2657. Retrieved from [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. Retrieved from [Link]

  • Kubicki, D. J., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Fluorinated Solids. Journal of Magnetic Resonance Open, 12-13, 100067. Retrieved from [Link]

  • O'Brien, P., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 10(9), 1344-1350. Retrieved from [Link]

  • Iovine, V., et al. (2021). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 64(15), 11449-11465. Retrieved from [Link]

Sources

Exploratory

(R)-3-Fluoropiperidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into pharmacologically active scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Among the myriad of fluorinated building blocks, (R)-3-fluoropiperidine hydrochloride has emerged as a particularly valuable chiral synthon. Its unique combination of a stereodefined fluorine atom on the piperidine ring—the most prevalent N-heterocycle in FDA-approved drugs—provides a versatile platform for enhancing drug-like properties. This technical guide provides a comprehensive exploration of (R)-3-fluoropiperidine hydrochloride, from its fundamental physicochemical properties and stereoselective synthesis to its strategic application in drug design. We will delve into the mechanistic rationale behind its utility, providing detailed, field-proven protocols for its derivatization and offering insights into how this building block can be leveraged to overcome common challenges in drug development, such as metabolic instability and off-target activity.

The Strategic Advantage of Fluorine in the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[3] The introduction of a fluorine atom, particularly at the 3-position, imparts a range of beneficial modifications to the parent scaffold.

Modulation of Physicochemical Properties
  • pKa Reduction: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the piperidine nitrogen. This modulation of basicity can be critical for disrupting off-target interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[4] By fine-tuning the pKa, chemists can optimize the ionization state of the molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: The C-F bond can influence the conformational preference of the piperidine ring.[5] The gauche effect, favoring a gauche arrangement of electronegative substituents, can lead to a preference for an axial orientation of the fluorine atom.[4][6] This conformational restriction can pre-organize the molecule for optimal binding to its target, enhancing potency and selectivity.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][7] This is a critical consideration in the design of centrally acting drugs.

Enhancement of Metabolic Stability

The carbon-fluorine bond is exceptionally strong and not typically found in nature, making it resistant to metabolic cleavage.[1] Strategic placement of a fluorine atom at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of (R)-3-fluoropiperidine hydrochloride is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C5H11ClFN[8]
Molecular Weight 139.60 g/mol [8][9]
Appearance White solid[9]
Melting Point 179-186 °C[10][11]
Solubility Water soluble[9]
CAS Number 787564-37-8[8]

Safety Information: (R)-3-fluoropiperidine hydrochloride is an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][12] Work should be conducted in a well-ventilated fume hood.[12]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9]

Stereoselective Synthesis of (R)-3-Fluoropiperidine Hydrochloride

The synthesis of enantiomerically pure (R)-3-fluoropiperidine is a key challenge. Several strategies have been developed to achieve high stereoselectivity.

Asymmetric Hydrogenation of Fluorinated Pyridines

One of the most efficient and scalable methods for accessing chiral fluorinated piperidines is the asymmetric hydrogenation of the corresponding fluoropyridine precursors.[3][6] This approach avoids direct stereoselective fluorination, which can be challenging.

G cluster_0 Asymmetric Hydrogenation Workflow 3-Fluoropyridine 3-Fluoropyridine N-Protected 3-Fluoropyridinium Salt N-Protected 3-Fluoropyridinium Salt 3-Fluoropyridine->N-Protected 3-Fluoropyridinium Salt Protection Chiral Fluorinated Tetrahydropyridine Chiral Fluorinated Tetrahydropyridine N-Protected 3-Fluoropyridinium Salt->Chiral Fluorinated Tetrahydropyridine Asymmetric Hydrogenation (Chiral Catalyst, H2) (R)-3-Fluoropiperidine (R)-3-Fluoropiperidine Chiral Fluorinated Tetrahydropyridine->(R)-3-Fluoropiperidine Reduction (R)-3-Fluoropiperidine HCl (R)-3-Fluoropiperidine HCl (R)-3-Fluoropiperidine->(R)-3-Fluoropiperidine HCl HCl Salt Formation

Caption: Asymmetric Hydrogenation Workflow.

This process typically involves the activation of the pyridine ring, followed by hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) to induce stereoselectivity. Subsequent reduction of the remaining double bond and deprotection yields the desired product.

Enzymatic Dynamic Asymmetric Transamination

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. Dynamic asymmetric transamination of a fluoroketone precursor using a transaminase enzyme can provide direct access to the desired enantiomerically pure amine.[4]

G cluster_0 Enzymatic Transamination Workflow N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-fluoropiperidin-4-one N-Boc-3-fluoropiperidin-4-one N-Boc-3-piperidone->N-Boc-3-fluoropiperidin-4-one Electrophilic Fluorination (e.g., Selectfluor) (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine N-Boc-3-fluoropiperidin-4-one->(3R,4S)-N-Boc-3-fluoro-4-aminopiperidine Dynamic Asymmetric Transamination (Transaminase, Amine Donor) (R)-3-Fluoropiperidine (R)-3-Fluoropiperidine (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine->(R)-3-Fluoropiperidine Further Transformations & Deprotection

Caption: Enzymatic Transamination Workflow.

The key to this approach is the use of an enzyme that can selectively aminate one enantiomer of the ketone while the other enantiomer epimerizes in situ, allowing for a theoretical yield of 100% of the desired product.[4]

Key Synthetic Transformations and Protocols

(R)-3-fluoropiperidine hydrochloride is a versatile building block that can be readily functionalized at the nitrogen atom. The following protocols are illustrative of common transformations.

N-Alkylation

Direct N-alkylation is a fundamental method for introducing alkyl substituents onto the piperidine nitrogen.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

  • Dissolution: Dissolve (R)-3-fluoropiperidine hydrochloride (1.0 eq) and a suitable base (e.g., K2CO3, 2.5 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require heating to proceed to completion.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen, making it nucleophilic. Potassium carbonate is a common and cost-effective choice.

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Slow Addition: Slow addition of the alkylating agent can help to minimize the formation of the quaternary ammonium salt byproduct.[13]

Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation, particularly for introducing more complex substituents.[13]

Protocol 2: N-Alkylation via Reductive Amination

  • Formation of Iminium Ion: Dissolve (R)-3-fluoropiperidine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If starting from the hydrochloride salt, a mild base (e.g., triethylamine, 1.1 eq) should be added.

  • In Situ Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a preferred reagent for reductive amination because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[13]

  • Solvent: Anhydrous, non-protic solvents are used to prevent unwanted side reactions with the reducing agent.

N-Acylation

N-acylation is used to introduce amide functionalities, which are common in drug molecules.

Protocol 3: N-Acylation with an Acyl Chloride

  • Dissolution: Suspend (R)-3-fluoropiperidine hydrochloride (1.0 eq) in a suitable solvent like DCM or THF.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 eq), to the suspension and stir until the solid dissolves.

  • Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction without competing with the piperidine as a nucleophile.

  • Temperature Control: The reaction is often started at a lower temperature to control the exothermicity and minimize side reactions.

Suzuki Coupling

For more advanced applications, the piperidine ring can be incorporated into a larger molecule via a Suzuki coupling reaction. This typically requires prior functionalization of the piperidine with a suitable handle, such as a boronic acid or a halide.

G cluster_0 Suzuki Coupling Workflow (R)-3-Fluoropiperidine Derivative\n(with Boronic Acid or Halide) (R)-3-Fluoropiperidine Derivative (with Boronic Acid or Halide) Coupled Product Coupled Product (R)-3-Fluoropiperidine Derivative\n(with Boronic Acid or Halide)->Coupled Product Aryl/Vinyl Halide or Boronic Acid (Pd Catalyst, Base)

Caption: Suzuki Coupling Workflow.

Protocol 4: Suzuki Coupling of a Borylated (R)-3-Fluoropiperidine Derivative

  • Reaction Setup: In a reaction vessel, combine the N-protected (R)-3-fluoropiperidine boronic acid or ester derivative (1.0 eq), the aryl or vinyl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing and Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium catalyst is essential for the catalytic cycle of the Suzuki coupling.[14][15]

  • Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center.[14]

  • Degassing: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Conclusion

(R)-3-fluoropiperidine hydrochloride is a powerful and versatile chiral building block that offers significant advantages in modern drug discovery. Its strategic use allows for the fine-tuning of critical drug-like properties, including pKa, conformational preference, metabolic stability, and lipophilicity. The synthetic methodologies outlined in this guide provide a robust framework for the incorporation and derivatization of this valuable scaffold. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral fluorinated building blocks like (R)-3-fluoropiperidine hydrochloride in the design of next-generation medicines is set to increase.

References

  • Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502.
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.
  • Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. (2013). Tetrahedron Letters.
  • Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. (2025). BenchChem.
  • Chemoselective Functionalization of 3-Fluoropiperidine Imines. (n.d.).
  • Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
  • (3R)-3-fluoropiperidine hydrochloride. (n.d.). PubChem.
  • Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. (n.d.). Semantic Scholar.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • SAFETY DATA SHEET: 3-Fluoropiperidine hydrochloride. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet: 4-Cyanopiperidine hydrochloride. (n.d.). 3A Senrise.
  • SAFETY DATA SHEET: Piperidine. (2025). Sigma-Aldrich.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
  • 3-Fluoropiperidin-4-one hydrochloride. (n.d.). PubChem.
  • 3-FLUOROPIPERIDINE HYDROCHLORIDE - Safety D
  • The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. (2025). BenchChem.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Pharmaceutical Sciences & Research.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (R)-(−)-3-Fluoropyrrolidine hydrochloride. (n.d.). Ossila.
  • SAFETY DATA SHEET: 3-Fluoropyridine. (2013). Fisher Scientific.
  • (R)-(-)-3-Fluoropyrrolidine hydrochloride 97. (n.d.). Sigma-Aldrich.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. (2021). Organic Letters.
  • (S)-3-Fluoropiperidine hydrochloride. (n.d.). BLD Pharm.
  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2019). Chemistry – A European Journal.
  • 4-Fluoropiperidine hydrochloride 97. (n.d.). Sigma-Aldrich.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (2015).
  • Application Notes and Protocols for the Acylation of 3-Fluorophenyl Deriv
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (2025). BenchChem.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014).
  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. (2014). Organic Letters.
  • Preparation of (r)-3-aminopiperidine dihydrochloride. (2010).
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (1998). Bioorganic & Medicinal Chemistry Letters.
  • 4-(3-fluorophenyl)-piperidine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Foundational

Strategic Modulation of pKa in Piperidine Scaffolds Through Fluorination: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast numbe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast number of approved pharmaceuticals.[1][2] Its basic nitrogen atom is frequently pivotal for target engagement and for establishing desirable physicochemical properties. However, the inherent basicity of the piperidine nucleus, with a pKa of its conjugate acid around 11.2, can also lead to liabilities such as hERG ion channel affinity or undesirable pharmacokinetic profiles.[3][4][5] The strategic introduction of fluorine offers a powerful and predictable method to modulate this basicity, providing a critical tool for fine-tuning the properties of drug candidates.[6][7][8] This guide provides an in-depth exploration of the principles, synthetic methodologies, and practical applications of using fluorine to attenuate the pKa of piperidine scaffolds, aimed at empowering researchers in drug discovery to leverage this strategy for lead optimization.

The Fundamental Principle: Fluorine's Inductive Effect on Basicity

The ability of fluorine to modulate the pKa of a nearby amine is rooted in its fundamental physicochemical properties. Fluorine is the most electronegative element, creating a strong, polarized carbon-fluorine (C-F) bond.[9] This high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds of the piperidine ring.

This inductive pull reduces the electron density on the piperidine nitrogen atom. Consequently, the nitrogen's lone pair of electrons is less available for protonation. A lower availability of the lone pair translates directly to a decrease in the amine's basicity and, therefore, a lower pKa of its conjugate acid.[5][10] The magnitude of this pKa reduction is highly dependent on the position and stereochemistry of the fluorine substituent. The effect diminishes with distance, making fluorine substitution at the 2- and 3-positions generally more impactful than at the 4-position.[10]

Furthermore, fluorine substitution can profoundly influence the conformational equilibrium of the piperidine ring.[11][12] Stereoelectronic effects, such as hyperconjugation between a C-H or C-C bonding orbital and the low-lying antibonding orbital of the C-F bond (σ → σ*C-F), can stabilize conformations where the fluorine atom occupies an axial position, defying classic steric considerations.[6][11] This conformational locking can, in turn, influence the orientation of the nitrogen lone pair and its accessibility for protonation, adding another layer of control over the molecule's basicity.[13]

G cluster_0 Standard Piperidine cluster_1 Fluorinated Piperidine Piperidine pKa_high High Electron Density on Nitrogen pKa ≈ 11.2 Inductive_Effect Inductive Effect (-I) pKa_high->Inductive_Effect Fluorine Substitution Fluoropiperidine pKa_low Reduced Electron Density on Nitrogen pKa < 11.2 Inductive_Effect->pKa_low Electron Withdrawal

Caption: Inductive effect of fluorine reducing nitrogen basicity.

Synthetic Pathways to Fluorinated Piperidines

The practical application of this strategy relies on robust and efficient synthetic methods to access the desired fluorinated scaffolds. Several reliable approaches have been established in the field.

Catalytic Hydrogenation of Fluoropyridines

One of the most direct and widely used methods is the hydrogenation of commercially available fluoropyridine precursors.[1] This approach often employs heterogeneous catalysts, such as palladium on carbon (Pd/C), and can proceed with high diastereoselectivity, typically yielding cis-(multi)fluorinated piperidines.[1][14] The chemoselectivity of this reduction is a key advantage, often tolerating other functional groups within the molecule.[1]

Deoxyfluorination of Piperidine Precursors

Another common strategy involves the introduction of fluorine onto a pre-formed piperidine ring containing a hydroxyl or carbonyl group. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can convert piperidinols to fluoropiperidines or piperidinones to gem-difluoropiperidines. This method allows for late-stage fluorination of complex intermediates.

Experimental Protocol: Synthesis of cis-3-Fluoropiperidine via Hydrogenation

This protocol is adapted from methodologies described for the robust hydrogenation of fluoropyridines.[1][14]

Materials:

  • 3-Fluoropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl) in diethyl ether or dioxane

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add 3-fluoropyridine (1.0 eq) and anhydrous methanol to the vessel under an inert atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst is pyrophoric and should be handled with care, preferably as a wet paste or under an inert atmosphere.

  • Hydrogenation: Seal the vessel. Purge the system with hydrogen gas three times to remove any residual air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Place the vessel on a shaker and agitate at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure or by analytical techniques (TLC, LC-MS) on small aliquots. The reaction may take 12-48 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-3-fluoropiperidine as a free base.

  • Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Experimental pKa Determination: An NMR-Based Approach

While pKa values can be predicted computationally, experimental determination is crucial for validating the effects of fluorination.[15] NMR spectroscopy offers a powerful and convenient method for measuring pKa in various solvent systems, requiring relatively small amounts of material.[16][17][18] The principle lies in monitoring the chemical shift of a proton (or ¹⁹F nucleus) close to the basic nitrogen as a function of pH. As the nitrogen becomes protonated, the chemical environment changes, inducing a shift in the NMR signal.

Experimental Protocol: pKa Determination by ¹H NMR Titration

This protocol outlines a general procedure for determining the pKa of a fluorinated piperidine using ¹H NMR.

Materials:

  • Fluorinated piperidine sample (~5-10 mg)

  • Deuterated solvent (e.g., D₂O, or a mixed aqueous-organic solvent like DMSO-d₆/D₂O)

  • Standardized acidic and basic solutions (e.g., 0.1 M DCl in D₂O, 0.1 M NaOD in D₂O)

  • NMR tubes

  • pH meter calibrated for the appropriate solvent system

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorinated piperidine in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at its natural pH. Identify a proton signal that is sensitive to the protonation state of the nitrogen (e.g., protons at the 2- and 6-positions).

  • Titration: Create a series of samples (or titrate directly in the NMR tube) by adding microliter amounts of the standardized acid (DCl) or base (NaOD) to systematically vary the pH.

  • Data Acquisition: For each sample, measure the pH using a calibrated pH meter and acquire a ¹H NMR spectrum. Record the precise chemical shift (δ) of the chosen reporter proton at each pH value.

  • Data Analysis: Plot the observed chemical shift (δ_obs) as a function of pH.

  • Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable modified version): δ_obs = (δ_A + δ_B * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) Where δ_A is the chemical shift of the fully protonated species (acidic form), and δ_B is the chemical shift of the free base. The pKa is the pH value at the inflection point of the curve.

Caption: Workflow for synthesis and pKa determination.

Data Summary: Quantifying the pKa Shift

The introduction of fluorine results in a predictable and quantifiable reduction in the pKa of the piperidine nitrogen. The following table summarizes representative data, illustrating the impact of fluorine's position.

CompoundpKa of Conjugate AcidApproximate ΔpKa (from Piperidine)
Piperidine~11.2N/A
3-Fluoropiperidine (axial)~7.6-3.6
3-Fluoropiperidine (equatorial)~6.6-4.6
4-Fluoropiperidine~9.6-1.6
3,3-Difluoropiperidine~5.4-5.8

Note: pKa values are approximate and can vary based on measurement conditions and stereochemistry. Data compiled and interpreted from sources.[3][5][19]

Case Studies and Applications in Drug Discovery

The ability to precisely tune pKa has profound implications for drug design, enabling the optimization of multiple properties simultaneously.

  • Mitigating hERG Toxicity: Many basic amines exhibit off-target affinity for the hERG potassium channel, a major cause of cardiotoxicity. This interaction is often driven by the protonated state of the amine. By introducing fluorine to lower the pKa, the proportion of the protonated species at physiological pH (7.4) is reduced, often leading to a significant decrease in hERG binding and improved cardiovascular safety.[3][5][20]

  • Optimizing ADME Properties: pKa is a master variable controlling a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Lowering basicity can reduce clearance, improve membrane permeability, and modulate solubility, helping to achieve a balanced pharmacokinetic profile suitable for the desired route of administration.[5][8]

  • Case Study: Merck's Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for oncology, an initial lead compound containing a piperidine moiety was found to be a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its potential efficacy.[3] Structure-activity relationship studies revealed that modulating the piperidine pKa was key. The introduction of an axial fluorine atom in the 3-position increased the pKa relative to its equatorial counterpart (pKa 7.6 vs 6.6), leading to the clinical candidate MK-0731.[3] This case demonstrates the subtle but powerful influence of stereochemistry on pKa and its direct translation to improved biological performance.

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry for pKa modulation. Grounded in the fundamental principles of fluorine's high electronegativity, this approach provides a reliable and predictable method for attenuating the basicity of the piperidine nitrogen. As demonstrated, this fine-tuning allows drug discovery teams to systematically address critical challenges in lead optimization, including enhancing target selectivity, improving pharmacokinetic profiles, and mitigating safety liabilities such as hERG-mediated cardiotoxicity. The availability of robust synthetic routes and precise analytical methods for pKa determination solidifies fluorination as an indispensable tool in the rational design of next-generation therapeutics.

References

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry – A European Journal URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Preparation of all-cis-(multi)fluorinated piperidines by the... Source: ResearchGate URL: [Link]

  • Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science Publisher URL: [Link]

  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL: [Link]

  • Title: Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants Source: The University of East Anglia URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants Source: ResearchGate URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Source: ResearchGate URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Not specified URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfAX2itPrV8Tr0iQDMv8md21Sq85Il59bn_lNsQzFNfM29iTPHrrZnPytQ9nvgtWfKsyDELO9v2ISfHM7ZAJL9sMigtWVHfZ1w8Xw9erC8efnR3LeaVgPZCN4qcbsbL_O4BqSJ5kx9Vt24D5ovdNLM4z1IMikqt8hj7qtfa7fSNGSIZTB8CwF]
  • Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants Source: ACS Publications URL: [Link]

  • Title: Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... Source: ResearchGate URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: PubMed URL: [Link]

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

  • Title: Tuning basicity Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL: [Link]

  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

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Exploratory

Understanding the axial fluorine preference in piperidinium salts

Mechanisms, Characterization, and Strategic Application in Drug Design[1][2][3] Executive Summary In the conformational analysis of saturated heterocycles, steric repulsion typically dictates that substituents prefer the...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Characterization, and Strategic Application in Drug Design[1][2][3]

Executive Summary

In the conformational analysis of saturated heterocycles, steric repulsion typically dictates that substituents prefer the equatorial position. However, 3-fluoropiperidinium salts exhibit a distinct axial fluorine preference , a phenomenon driven by a synergy of electrostatic charge-dipole interactions and stereoelectronic effects (the gauche effect).[1]

For medicinal chemists, this is not merely an academic curiosity; it is a lever for optimizing physicochemical properties.[1] The axial orientation of fluorine in these salts can modulate basicity (


), lipophilicity (

), and metabolic stability.[1] This guide provides the theoretical grounding, experimental protocols, and strategic frameworks necessary to exploit this phenomenon in drug discovery.[1]
Theoretical Framework: The Electrostatic Engine

The preference for the axial conformer in 3-fluoropiperidinium salts contradicts standard steric models (A-values). To understand this, we must analyze the competing forces in the cationic state compared to the neutral amine.

1.1 The Charge-Dipole Interaction

In the neutral 3-fluoropiperidine, the equatorial conformer is often favored or in equilibrium with the axial form due to steric repulsion (1,3-diaxial interactions). However, upon protonation (forming the piperidinium cation), the energy landscape shifts.[1]

  • Mechanism: The

    
     bond is highly polarized (
    
    
    
    ). The protonated nitrogen (
    
    
    ) is a center of positive charge.
  • The Axial Advantage: In the axial conformation, the fluorine atom and the

    
     center adopt a gauche arrangement (
    
    
    
    dihedral
    
    
    ). This proximity maximizes the stabilizing electrostatic attraction between
    
    
    and
    
    
    .
  • The Equatorial Disadvantage: In the equatorial conformation, the distance between

    
     and 
    
    
    
    increases, diminishing the Coulombic stabilization.
1.2 The Stereoelectronic Gauche Effect

While electrostatics are dominant in the salt, the classic fluorine gauche effect reinforces this preference. This arises from hyperconjugation: the donation of electron density from the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bonding orbital (anti-periplanar to fluorine) into the low-lying 

antibonding orbital.[2] This interaction is geometrically optimal in the axial conformation.
1.3 Visualization of the Energy Landscape[3]

EnergyLandscape cluster_Conformers Conformational Equilibrium Neutral Neutral 3-Fluoropiperidine Protonation Protonation (pH < pKa) Neutral->Protonation Acidic Media Equatorial Equatorial F (Sterically Favored) Protonation->Equatorial Kinetic Product Axial Axial F (Electrostatially Favored) Protonation->Axial Thermodynamic Product Equatorial->Axial Charge-Dipole Stabilization (~1-2 kcal/mol) Result Dominant Species: Axial Piperidinium Axial->Result Equilibrium Shift

Figure 1: The thermodynamic shift from steric control (neutral) to electrostatic control (cationic), driving the equilibrium toward the axial conformer.

Strategic Implications for Drug Design[1][3][5][6]

The axial preference has direct consequences for lead optimization. The most critical parameter affected is the basicity of the amine.

2.1 pKa Modulation (The "Base-Weakening" Effect)

Fluorine is electron-withdrawing. Its proximity to the nitrogen lone pair (or N-H bond) inductively reduces basicity. However, the orientation of the fluorine fine-tunes this effect.

  • Equatorial F: Further from the nitrogen lone pair vector; exerts a standard inductive withdrawal.

  • Axial F: Closer to the nitrogen center; exerts a stronger field effect. Furthermore, because the axial cation is stabilized by the charge-dipole interaction, the conjugate acid is stabilized relative to the neutral base.

    • Paradox: While F withdraws electrons (lowering

      
      ), the stabilization of the cation by axial F can actually make the amine more basic than its equatorial counterpart (or attenuate the 
      
      
      
      drop).
    • Case Study (Merck MK-0731): In the development of Kinesin Spindle Protein inhibitors, researchers found that axial fluorine substitution on a piperidine ring resulted in a higher

      
       (7.6) compared to the equatorial isomer (6.[4]6) [1]. This 1-log unit difference is crucial for solubility and hERG channel avoidance.
      
2.2 Table: Physicochemical Impact of F-Orientation[1]
ParameterAxial Fluorine (Salt)Equatorial Fluorine (Salt)Design Consequence
Stability (

)
More Stable (Major Conformer)Less Stable (Minor Conformer)Axial is the relevant bioactive species in solution.
Basicity (

)
Higher (relative to equatorial)LowerUse Axial F to maintain basicity while blocking metabolism.[1]
Dipole Moment Lower (Dipoles oppose)Higher (Dipoles align)Affects permeability and solubility.[1]
Solvation Lower polar surface areaHigher polar surface areaAxial forms may have better membrane permeability.[1]
Experimental Protocols: Synthesis and Analysis

To validate the axial preference in your specific scaffold, follow this self-validating workflow.

3.1 Synthesis of Piperidinium Salts

Objective: Isolate the thermodynamically stable salt form for analysis.

  • Dissolution: Dissolve the free amine (1.0 equiv) in a non-protic solvent (e.g., Diethyl ether or Dichloromethane).[1]

  • Acidification: Dropwise add 1.0 M HCl in ether (1.1 equiv) at 0°C.

  • Precipitation: The salt will precipitate immediately.[1]

  • Equilibration (Critical): If the precipitate is amorphous, reflux in ethanol/ethyl acetate to induce crystallization.[1] This ensures the lattice energy stabilizes the preferred conformer.

  • Isolation: Filter and dry under vacuum over

    
    .
    
3.2 NMR Conformational Analysis (

Coupling)

Objective: Distinguish axial vs. equatorial F using solution-state NMR.

Principle: The Vicinal Coupling Constant (


) follows a Karplus-like relationship.
  • Axial F (Anti-periplanar to

    
    ):  Large 
    
    
    
    (~25–40 Hz).[1]
  • Equatorial F (Gauche to

    
    ):  Small 
    
    
    
    (~10–15 Hz).[1]

Protocol:

  • Solvent Choice: Use a high-dielectric solvent like

    
     or 
    
    
    
    to mimic physiological conditions and fully ionize the salt.[1]
  • Experiment: Acquire a proton-decoupled

    
     NMR and a 
    
    
    
    -coupled
    
    
    NMR.
  • Analysis: Focus on the multiplet structure of the geminal proton (

    
    ).
    
    • If

      
       is equatorial (meaning F is Axial ), it will show small couplings to vicinal protons (
      
      
      
      ).[1]
    • Look for the specific

      
       coupling. If F is axial, the dihedral angle F-C3-C2-H2a is 
      
      
      
      .[1]
3.3 Analytical Decision Tree

NMR_Workflow Start Dissolve Salt in D2O/DMSO Measure Measure 3J(H,F) Coupling (1H NMR) Start->Measure Decision Coupling Magnitude? Measure->Decision Large Large J (> 25 Hz) (Anti-periplanar) Decision->Large F-C-C-H ~ 180° Small Small J (< 15 Hz) (Gauche) Decision->Small F-C-C-H ~ 60° Axial_Conclusion Fluorine is AXIAL (Stabilized Salt) Large->Axial_Conclusion Equatorial_Conclusion Fluorine is EQUATORIAL (Steric Dominance) Small->Equatorial_Conclusion

Figure 2: NMR logic flow for assigning fluorine configuration based on scalar coupling constants.

Advanced Considerations: Solvation and Counter-ions

While the axial preference is robust, environmental factors can perturb the equilibrium.

  • Solvent Dielectric: In low dielectric solvents (

    
    ), the ion pair is tight. The counter-ion (
    
    
    
    ,
    
    
    ) may coordinate to the
    
    
    , potentially bridging to the fluorine. In high dielectric solvents (
    
    
    ), the ions are separated, and the intrinsic charge-dipole effect of the cation dominates.
  • Counter-ion Effect: Large, non-coordinating anions (e.g.,

    
    , 
    
    
    
    ) enhance the isolation of the cation, often sharpening the axial preference in NMR studies by preventing contact ion pair distortions.[1]
References
  • Lankin, D. C., et al. (2007).[1] Protonated 3-fluoropiperidines: An unusual fluoro directing effect and a test for quantitative theories of solvation.[1] Journal of the American Chemical Society.[1][5] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Cox, C. D., et al. (2008).[1] Kinesin spindle protein (KSP) inhibitors.[4][1] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Discusses MK-0731 pKa modulation). Link

  • Chambrier, I., et al. (2013).[1] The influence of the fluorine gauche effect on the conformation of 3-fluoro- and 3,5-difluoropiperidines.[2] Chemistry – A European Journal.[1][2][6] Link

Sources

Foundational

A Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Piperidines in Drug Discovery

Executive Summary The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, valued for its ability to confer aqueous solubility and provide vectors for target engagement.[1][2] Conc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, valued for its ability to confer aqueous solubility and provide vectors for target engagement.[1][2] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the synergistic combination of these two motifs: the fluorinated piperidine. We will move beyond fluorine as a simple bioisostere for hydrogen and delve into the profound stereoelectronic effects that govern its influence on the piperidine scaffold. By understanding the causal relationships between fluorine's position, the resulting conformational changes, and the impact on key drug-like properties such as basicity (pKa), lipophilicity, and metabolic stability, researchers can more rationally design and optimize next-generation therapeutics. This document synthesizes field-proven insights, experimental methodologies, and key case studies to provide drug development professionals with an authoritative resource for harnessing the full potential of fluorinated piperidines.

The Strategic Imperative: Why Fluorinate a Piperidine?

The decision to introduce fluorine into a piperidine-containing lead compound is a strategic one, aimed at resolving specific challenges in the drug discovery cascade. The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—allow it to exert powerful effects with minimal steric penalty.[4] When placed on a conformationally dynamic scaffold like piperidine, these effects become particularly potent.

The primary motivations include:

  • Modulating Basicity (pKa): Fine-tuning the pKa of the piperidine nitrogen is often critical for optimizing target binding, selectivity, cell permeability, and avoiding off-target effects like hERG channel inhibition.[2][5][6]

  • Conformational Control: Fluorine can lock the piperidine ring into a specific chair conformation, presenting substituents to a target receptor in a more defined orientation and reducing the entropic penalty of binding.[3][7]

  • Blocking Metabolic Soft Spots: The robust C-F bond can replace a metabolically labile C-H bond, preventing oxidative metabolism by cytochrome P450 enzymes and thereby improving the compound's half-life.[3][8]

  • Improving Pharmacokinetics: Strategic fluorination can alter lipophilicity, membrane permeability, and interactions with efflux transporters like P-glycoprotein (P-gp), all of which are critical for bioavailability and, for CNS agents, blood-brain barrier penetration.[5][9][10]

Foundational Principles: Stereoelectronics and Conformational Preference

The non-intuitive conformational behavior of fluorinated piperidines is the origin of their utility. While steric bulk would suggest an equatorial preference for substituents, fluorine frequently favors the more sterically hindered axial position. This preference is not arbitrary; it is dictated by a confluence of powerful stereoelectronic interactions.[3][11]

The Dominance of the Axial Conformer

In protonated 3-fluoropiperidines, the fluorine atom overwhelmingly prefers the axial position. This phenomenon is driven primarily by a stabilizing charge-dipole interaction where the positive charge on the ammonium cation (N⁺-H) favorably interacts with the partial negative charge on the fluorine atom via the C-F bond dipole.[2][3][11] This through-space electrostatic attraction can be substantial, often overriding steric considerations.

Further stabilization for the axial conformer arises from hyperconjugation . This involves the donation of electron density from an adjacent, anti-periplanar C-H bonding orbital (σC-H) into the low-lying anti-bonding orbital of the C-F bond (σC-F).[3][12] This interaction, a manifestation of the gauche effect , helps to stabilize the gauche arrangement of the F-C-C-N fragment inherent in the axial conformation.[12][13][14] In 2-fluoropiperidines, a related anomeric effect can occur, where the nitrogen lone pair (nN) donates into the σC-F orbital, further stabilizing an axial fluorine.[12][15]

The interplay of these forces is visualized below.

G Figure 1: Key Stereoelectronic Interactions Favoring Axial Fluorine Axial_F Axial Fluorine Conformer (Favored) Forces Driving Forces Forces->Axial_F Stabilize ChargeDipole Charge-Dipole Interaction (C-Fδ⁻···H-N⁺) ChargeDipole->Forces Hyperconjugation Hyperconjugation (Gauche & Anomeric Effects) Hyperconjugation->Forces Solvation Solvation & N-Substitution (Modulating Factors) Solvation->Axial_F Influences Equilibrium

Caption: Key stereoelectronic and environmental factors governing piperidine conformation.

Modulating Factors: N-Substitution and Solvent Effects

The preference for the axial conformer is not absolute and can be modulated.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical. The strong axial preference is most pronounced in protonated (e.g., HCl salt) piperidines.[3][7] When the nitrogen is protected with a bulky, non-basic group like a trifluoroacetyl (TFA) or tert-butoxycarbonyl (Boc) group, the charge-dipole interaction is eliminated, and hyperconjugative or steric effects become dominant.[1][3]

  • Solvent Polarity: The polarity of the solvent plays a major role. Increasing solvent polarity tends to enhance the preference for the more polar axial conformer, as the solvent can better stabilize the larger dipole moment associated with that conformation.[3][7] This provides an external handle to influence conformational equilibrium.

Impact on Key Physicochemical Properties

The conformational changes induced by fluorination directly translate into measurable and predictable changes in key drug-like properties.

Fine-Tuning Basicity (pKa)

Fluorine's powerful electron-withdrawing nature typically lowers the pKa of nearby amines. However, in the piperidine ring, the stereochemical orientation of the fluorine atom is paramount.

  • Axial Fluorine: An axial fluorine at the 3- or 4-position of a protonated piperidine increases the pKa (makes the nitrogen more basic) relative to its equatorial counterpart.[2] This counter-intuitive effect occurs because the stabilizing C-F···H-N⁺ interaction is stronger in the protonated (conjugate acid) form, making it less favorable to deprotonate.

  • Equatorial Fluorine: An equatorial fluorine at the 3- or 4-position produces the expected outcome: it decreases the pKa (makes the nitrogen less basic) through a standard inductive effect.[2]

This differential, stereochemistry-dependent pKa modulation is a powerful tool for drug designers.

Lipophilicity and Metabolic Stability

Fluorination generally increases a molecule's lipophilicity (LogP).[4] However, the impact is nuanced and depends on the overall molecular context. More importantly, fluorine serves as an excellent metabolic shield. Replacing a hydrogen atom at a site susceptible to CYP-mediated oxidation with a fluorine atom effectively blocks that metabolic pathway due to the high energy of the C-F bond.[3][8] This can dramatically increase a drug's half-life and oral bioavailability.

The following table summarizes the general effects of fluorine position on key properties.

Property Fluorine at C2 Fluorine at C3 Fluorine at C4
Conformation (Protonated) Axial preference (Anomeric effect)Strong axial preference (Charge-dipole)Axial preference can be observed, but may be less pronounced than C3
pKa (Axial F vs. Equatorial F) Axial pKa < Equatorial pKaAxial pKa > Equatorial pKaAxial pKa > Equatorial pKa
Metabolic Stability Can block N-dealkylation or α-C oxidationBlocks oxidation at C3Blocks oxidation at C4

Table 1. General influence of fluorine position on piperidine properties.

SAR in Action: Case Studies

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

The development of KSP inhibitors by Merck provides a canonical example of rational fluoropiperidine design.[1][2] The initial lead compound was a potent inhibitor but suffered from high P-glycoprotein (P-gp) efflux, limiting its utility.[2] The SAR investigation revealed that modulating the piperidine pKa into a specific range (6.5-8.0) could mitigate P-gp efflux.

  • Non-fluorinated Parent: High pKa, high P-gp efflux.

  • Equatorial 3-F Analogue: Fluorine's inductive effect lowered the pKa to 6.6, which reduced efflux but also compromised potency.[2]

  • Axial 3-F Analogue (MK-0731): The stabilizing C-F···H-N⁺ interaction raised the pKa to 7.6. This value was optimal, striking a balance that maintained potency while significantly reducing P-gp efflux, leading to the identification of MK-0731 as the clinical candidate.[1][2]

Compound Fluorine Orientation Piperidine pKa P-gp Efflux Outcome
Parent CompoundNone> 8.5HighPoor developability
Equatorial AnalogueEquatorial6.6ReducedReduced potency
MK-0731 Axial 7.6 Low Clinical Candidate

Table 2. SAR of fluorinated piperidines in the KSP inhibitor program.[2]

This case demonstrates how the precise, conformation-dependent control of pKa afforded by a single fluorine atom can resolve a critical drug development issue.

Essential Experimental Methodologies

A successful fluorinated piperidine research program relies on robust synthesis, characterization, and property measurement protocols.

Representative Synthesis: Catalytic Hydrogenation of Fluoropyridines

A highly effective and diastereoselective method to access all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of readily available fluoropyridine precursors.[1][16]

Protocol: One-Pot Rhodium-Catalyzed Dearomatization-Hydrogenation [1]

  • Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the fluoropyridine substrate (1.0 equiv), the rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand, 1-5 mol%), and a solvent such as THF.

  • Dearomatization: Add a borylating agent like HBpin (1.1-1.5 equiv) and stir the reaction at the specified temperature (e.g., 25-50 °C) for 1-4 hours until dearomatization is complete (monitored by GC or ¹⁹F NMR).

  • Trapping/Protection: Cool the reaction to 0 °C. Add a trapping agent such as trifluoroacetic anhydride (TFAA) to form the N-TFA protected intermediate. This step is crucial for isolating the product and often influences the final stereochemistry.

  • Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a hydrogenation catalyst (e.g., Pd/C, 10 mol%) and subject the mixture to hydrogen gas (e.g., 50 bar H₂) at room temperature for 12-24 hours.

  • Work-up and Purification: After releasing the hydrogen pressure, filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate in vacuo. The crude product can then be purified by column chromatography (for TFA-analogues) or precipitation (for HCl-analogues after deprotection) to yield the desired all-cis-fluorinated piperidine.[1]

  • Self-Validation: The diastereomeric ratio (d.r.) should be determined on the crude product using ¹⁹F NMR or GC analysis to validate the selectivity of the reaction before purification.[1]

Conformational Analysis by NMR Spectroscopy

Determining the axial or equatorial orientation of fluorine is essential and can be reliably achieved using NMR spectroscopy, primarily by analyzing the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)).[3][7]

Protocol: Determination of Fluorine Orientation

  • Sample Preparation: Dissolve the purified fluorinated piperidine sample (TFA- or HCl-analogue) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[3]

  • Acquire Spectra: Obtain high-resolution ¹H and ¹⁹F NMR spectra. A ¹H-¹⁹F HETCOR or HSQC experiment can be invaluable for assigning correlations.

  • Analyze Coupling Constants: Measure the vicinal ³J(F,H) coupling constants.

    • Large Coupling (³J(F,Ha) ≈ 30-45 Hz): This indicates a diaxial (anti-periplanar) relationship between the fluorine and the axial proton, confirming an axial orientation of the fluorine atom.

    • Small Coupling (³J(F,Ha) ≈ 5-15 Hz): This indicates a gauche relationship, confirming an equatorial orientation of the fluorine atom.[1]

  • Validation: The observed conformation should be correlated with computational DFT calculations (e.g., at the M06-2X/def2-QZVPP level) to provide a theoretical basis for the experimental observation.[3][7]

The logical workflow for a typical SAR study is depicted below.

G Figure 2: Experimental Workflow for Fluorinated Piperidine SAR cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Analysis Design Design Analogues (Vary F Position/Stereochem) Synthesis Chemical Synthesis (e.g., Hydrogenation) Design->Synthesis Purify Purification & QC Synthesis->Purify NMR Conformational Analysis (NMR: ³J(F,H)) Purify->NMR pKa pKa Measurement Purify->pKa LogD LogD Measurement Purify->LogD Potency In Vitro Potency Assay (IC₅₀) Purify->Potency SAR SAR Analysis & Model Refinement NMR->SAR pKa->SAR LogD->SAR ADME ADME Assays (Metabolic Stability, P-gp) Potency->ADME ADME->SAR SAR->Design Next Design Cycle

Caption: A typical iterative cycle for a structure-activity relationship study.

Conclusion and Future Outlook

The strategic fluorination of piperidine rings represents a sophisticated and powerful tactic in modern drug design. By moving beyond simplistic SAR and understanding the underlying stereoelectronic forces, medicinal chemists can rationally control conformation to fine-tune pKa, block metabolism, and solve complex pharmacokinetic challenges. The principles of charge-dipole interactions and hyperconjugation are not mere academic curiosities; they are predictive tools that explain why an axial fluorine can be profoundly beneficial, as exemplified by clinical candidates like MK-0731. As synthetic methodologies for accessing diverse fluorinated piperidines continue to advance, the deliberate and informed application of these scaffolds will undoubtedly continue to accelerate the development of safer and more effective medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–271. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. [Link]

  • Annunziata, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5557. [Link]

  • Gelis, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(15), 8543–8549. [Link]

  • Sladojevich, F. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Christopher, J. (2020). Structure-Based Drug Discovery of...a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist For Acute Treatment of Migraine. ResearchGate. [Link]

  • Cormanich, R. A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1238–1247. [Link]

  • O'Hagan, D. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Isaksson, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 987–991. [Link]

  • Kumar, P. (2023). Fluorine in drug discovery: Role, design and case studies. Pharma Focus Asia. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Daniliuc, C. G., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2531–2539. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116757. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • Sanna, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

  • Jaruwat, A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 143–181. [Link]

  • Thibaudeau, C., et al. (2004). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 126(18), 5899–5911. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Goodman, L., et al. (2000). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. The Journal of Physical Chemistry A, 104(1), 1–13. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-64. [Link]

  • Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2017). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100. [Link]

  • Anomeric effect. (2024). In Wikipedia. [Link]

  • Cormanich, R. A., et al. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

  • Padin-Gonzalez, E., et al. (2023). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Molecules, 28(15), 5707. [Link]

  • Jaruwat, A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: (R)-3-Fluoropiperidine Hydrochloride as a Bioisosteric Replacement

Executive Summary (R)-3-fluoropiperidine hydrochloride (CAS: 787564-37-8) is a high-value chiral building block used to modulate the physiochemical properties of drug candidates. Unlike a simple steric replacement, the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-fluoropiperidine hydrochloride (CAS: 787564-37-8) is a high-value chiral building block used to modulate the physiochemical properties of drug candidates. Unlike a simple steric replacement, the introduction of a fluorine atom at the C3 position of the piperidine ring induces profound electronic and conformational changes. This guide details its application in lowering basicity (pKa modulation), reducing hERG liability, and improving metabolic stability, supported by validated handling and analytical protocols.

Bioisosteric Rationale & Physiochemical Profile

The "Fluorine Effect" on Basicity and Conformation

Replacing a hydrogen atom with fluorine affects the adjacent amine's basicity through the inductive electron-withdrawing effect (-I). However, in (R)-3-fluoropiperidine, this effect is nuanced by stereoelectronic interactions.

Key Insight: The Axial Dipole Stabilization Experimental data reveals that the pKa of 3-fluoropiperidine (~9.[1]3) is higher than theoretically predicted (~8.8).[1] This is due to a specific conformational preference. In the protonated state, the fluorine atom preferentially adopts the axial orientation.[1][2] In this conformation, the C–F bond dipole is antiparallel to the N⁺–H bond dipole, providing electrostatic stabilization to the cation.[1]

Comparative Profile: Piperidine vs. (R)-3-Fluoropiperidine
PropertyPiperidine (Parent)(R)-3-Fluoropiperidine HClImpact on Drug Design
pKa (Conjugate Acid) ~11.29.3 Improved bioavailability; reduced lysosomal trapping; reduced hERG binding.
LogD (pH 7.4) -0.6 (Hydrophilic)Increased Fluorine increases lipophilicity, improving membrane permeability.
Conformation Chair (Fluxional)Axial-F Preferred Locks conformation to fit specific binding pockets (e.g., kinases).
Metabolic Stability Susceptible to oxidationEnhanced Blocks metabolic soft spots at the C3 position.

Case Study: pKa Modulation in KSP Inhibitors

Reference Molecule: MK-0731 (Kinesin Spindle Protein Inhibitor)[2]

In the development of MK-0731, Merck chemists faced a critical challenge: the initial piperidine-containing lead suffered from high P-glycoprotein (P-gp) efflux, limiting brain penetration and oral efficacy. The high basicity of the piperidine nitrogen was identified as the culprit.

  • The Solution: Introduction of a fluorine atom at the 3-position.[1]

  • The Result: The fluorine substitution lowered the pKa of the piperidine nitrogen into the optimal range (6.5 – 8.0 for the final scaffold).[2] This modification significantly reduced P-gp recognition while maintaining potency, ultimately yielding the clinical candidate MK-0731.

  • Stereochemical Note: The (3R,4S)-configuration (axial fluorine) was essential. The equatorial isomer did not provide the same degree of pKa suppression or binding affinity.[2]

Experimental Protocols

SOP 1: Storage and Handling

Hazard: (R)-3-fluoropiperidine hydrochloride is hygroscopic and an irritant.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Weigh quickly in a dehumidified environment or glovebox. If the solid becomes deliquescent (sticky/liquid), it can be recrystallized from isopropanol/ether, but it is best used immediately in solution.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature; store stock solutions at -20°C.

SOP 2: Synthetic Coupling (General Amide Bond Formation)

Use this protocol to couple (R)-3-fluoropiperidine to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • (R)-3-Fluoropiperidine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes to activate the acid.

  • Add DIPEA to the mixture.

  • Add (R)-3-Fluoropiperidine HCl in one portion.

  • Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 101.1 Da).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine.[3] Dry over Na₂SO₄.[4]

SOP 3: Quality Control – Chiral Purity Analysis

Since (R)-3-fluoropiperidine lacks a strong UV chromophore, direct HPLC is difficult. This protocol uses pre-column derivatization.[5][6][7]

Derivatization Reagent: p-Toluenesulfonyl chloride (TsCl) or Benzoyl Chloride.

Step-by-Step Derivatization:

  • Sample Prep: Dissolve 5 mg of (R)-3-fluoropiperidine HCl in 1 mL DCM.

  • Base Addition: Add 20 µL Triethylamine (TEA).

  • Reaction: Add 1.1 equiv of TsCl. Shake/vortex for 10 minutes at RT.

  • Quench: Add 100 µL water, vortex, and extract the organic layer.

  • Inject: Use the organic layer for HPLC analysis.

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H (or equivalent Amylose-based column).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 228 nm (detects the Tosyl/Benzoyl group).

  • Expected Result: The (R)-enantiomer and (S)-enantiomer will resolve with distinct retention times (typically >2 min separation).[8]

Visualizations

Diagram 1: Bioisosteric Logic Flow

This diagram illustrates the causal link between fluorine substitution and improved drug-like properties.

Bioisostere_Logic Substrate (R)-3-Fluoropiperidine Effect_1 Inductive Effect (-I) Substrate->Effect_1 Effect_2 Axial Dipole Alignment Substrate->Effect_2 Result_pKa Lowered pKa (9.3 vs 11.2) Effect_1->Result_pKa Effect_2->Result_pKa Stabilizes cation Result_Conf Conformational Lock (Axial F) Effect_2->Result_Conf Outcome_1 Reduced hERG Binding Result_pKa->Outcome_1 Outcome_2 Reduced P-gp Efflux Result_pKa->Outcome_2 Outcome_3 Improved Selectivity Result_Conf->Outcome_3

Caption: Mechanistic pathway showing how fluorine substitution translates to clinical benefits.

Diagram 2: QC Analytical Workflow

A self-validating workflow for ensuring enantiomeric purity.

QC_Workflow Start Raw Material (R)-3-F-Piperidine HCl Step1 Derivatization (TsCl + TEA in DCM) Start->Step1 Non-UV active Step2 Liquid-Liquid Extraction (Isolate Organic Layer) Step1->Step2 Step3 Chiral HPLC (Chiralpak AD-H) Step2->Step3 Decision Enantiomeric Excess > 98%? Step3->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Caption: Step-by-step Quality Control workflow for non-chromophoric chiral amines.

References

  • Sigma-Aldrich. (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Sheet.Link (Note: Sourced for general property confirmation of fluorinated cyclic amines).

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discusses MK-0731 and pKa modulation). Link

  • Yuntsg. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (Detailed analysis of 3-fluoropiperidine pKa and axial preference). Link

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[6][7] (Basis for the derivatization protocol). Link

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (Source for conformational analysis and gauche effect). Link

Sources

Application

Application Notes and Protocols: Utilizing Fluorinated Piperidines as High-Sensitivity ¹⁹F NMR Probes

Introduction: The Power of the Fluorine Nucleus in NMR-Based Drug Discovery In the landscape of modern drug discovery and chemical biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Fluorine Nucleus in NMR-Based Drug Discovery

In the landscape of modern drug discovery and chemical biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating molecular structure, dynamics, and interactions.[1] Among the various NMR-active nuclei, fluorine-19 (¹⁹F) offers a unique and compelling set of advantages. The ¹⁹F nucleus has a spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, rendering it nearly as sensitive as the proton (¹H) nucleus.[2] A significant advantage of ¹⁹F NMR is its expansive chemical shift range, spanning over 800 ppm, which is approximately 40 times larger than that of ¹H NMR.[2][3] This wide spectral dispersion dramatically minimizes signal overlap, providing exceptional resolution for distinguishing between structurally similar fluorinated molecules and their distinct chemical environments.[2][4]

Fluorine's near-total absence in biological systems means that ¹⁹F NMR spectra are inherently background-free, allowing for the unambiguous detection of fluorinated probes within complex biological milieu.[5][6] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a superb reporter on subtle conformational changes, ligand binding events, and protein-protein interactions.[1][4][7] These properties have cemented ¹⁹F NMR as a cornerstone technique in fragment-based drug discovery (FBDD), hit-to-lead optimization, and in-cell studies.[5][6][8]

This application note focuses on a particularly valuable class of ¹⁹F NMR probes: fluorinated piperidines . The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of approved drugs.[9][10] The incorporation of fluorine atoms into the piperidine ring not only modulates the physicochemical properties of the parent molecule, such as basicity and metabolic stability, but also introduces a sensitive ¹⁹F NMR handle.[11][12] This allows researchers to leverage the piperidine core, a common structural feature in drug candidates, as an intrinsic probe for studying interactions with their biological targets.

I. The Fluorinated Piperidine Probe: A Strategic Choice

The selection of a ¹⁹F NMR probe is a critical first step in experimental design. Fluorinated piperidines offer several distinct advantages:

  • Biorelevance: The piperidine ring is a common structural motif in pharmaceuticals, making fluorinated piperidines highly relevant for drug discovery projects.[9][10]

  • Synthetic Accessibility: Recent advances in synthetic chemistry have made a wide variety of mono- and multi-fluorinated piperidines more accessible.[9][10][11][13]

  • Tunable Properties: The position and number of fluorine substituents on the piperidine ring can be varied to fine-tune the probe's ¹⁹F NMR properties and its interaction with the target.[12]

  • Conformational Reporting: The ¹⁹F chemical shift of a fluorinated piperidine is sensitive to the conformational state of the ring, providing valuable information on how the molecule adapts upon binding to a target.[12]

Diagram: The Logic of Using Fluorinated Piperidines as ¹⁹F NMR Probes

G cluster_0 Core Advantages of ¹⁹F NMR cluster_1 Properties of Piperidine Scaffold High Sensitivity High Sensitivity Fluorinated Piperidine Probe Fluorinated Piperidine Probe High Sensitivity->Fluorinated Piperidine Probe 100% Natural Abundance 100% Natural Abundance 100% Natural Abundance->Fluorinated Piperidine Probe Wide Chemical Shift Range Wide Chemical Shift Range Wide Chemical Shift Range->Fluorinated Piperidine Probe No Biological Background No Biological Background No Biological Background->Fluorinated Piperidine Probe Medicinal Chemistry Relevance Medicinal Chemistry Relevance Medicinal Chemistry Relevance->Fluorinated Piperidine Probe Synthetic Tractability Synthetic Tractability Synthetic Tractability->Fluorinated Piperidine Probe Conformational Flexibility Conformational Flexibility Conformational Flexibility->Fluorinated Piperidine Probe Enhanced Drug Discovery Enhanced Drug Discovery Fluorinated Piperidine Probe->Enhanced Drug Discovery G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Fluorinated Piperidine Library Stocks C Reference NMR Sample (Fragments only) A->C D Screening NMR Sample (Fragments + Protein) A->D B Target Protein Stock B->D E 1D ¹⁹F NMR Spectroscopy C->E D->E F Spectral Comparison: Reference vs. Screening E->F G Identify Hits: - Chemical Shift Changes - Line Broadening F->G

Caption: Step-by-step workflow for fragment screening with ¹⁹F NMR.

III. Advanced Applications and Protocols

A. Protein-Observed ¹⁹F NMR (PrOF NMR)

In this approach, the protein is labeled with a fluorine-containing group, and the binding of unlabeled ligands is monitored by observing changes in the protein's ¹⁹F NMR spectrum. [14]While direct incorporation of fluorinated amino acids is possible, a common strategy is to introduce a unique cysteine residue at a specific site in the protein and then chemically attach a thiol-reactive fluorinated probe. [15][16]

Protocol 2: Site-Specific Labeling of a Protein with a Fluorinated Piperidine Probe

1. Probe Selection: Choose a fluorinated piperidine derivative that has been functionalized with a thiol-reactive group (e.g., a maleimide or iodoacetamide).

2. Protein Preparation:

  • Express and purify the target protein containing a single, solvent-accessible cysteine residue.
  • Ensure the protein is in a reduced state by treating it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

3. Labeling Reaction:

  • Dissolve the thiol-reactive fluorinated piperidine probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
  • Add a 5- to 10-fold molar excess of the probe to the protein solution.
  • Incubate the reaction mixture at room temperature or 4°C for 2-4 hours or overnight.
  • Monitor the reaction progress using mass spectrometry.

4. Purification:

  • Quench the reaction by adding an excess of a small-molecule thiol (e.g., β-mercaptoethanol).
  • Remove the unreacted probe and quenching agent by size-exclusion chromatography or dialysis.

5. Validation:

  • Confirm successful labeling and determine the labeling efficiency using mass spectrometry.
  • Acquire a ¹⁹F NMR spectrum of the labeled protein to ensure a single, well-defined signal.
B. In-Cell ¹⁹F NMR

The absence of a biological background makes ¹⁹F NMR an ideal technique for studying molecular interactions directly within living cells. [6][17]Fluorinated piperidines can be designed to be cell-permeable, allowing for the investigation of drug-target engagement in a more physiologically relevant environment.

Protocol 3: In-Cell ¹⁹F NMR for Target Engagement Studies

1. Cell Culture and Treatment:

  • Culture the cells of interest to the desired density.
  • Treat the cells with the cell-permeable fluorinated piperidine probe at a suitable concentration and for an appropriate duration.

2. Sample Preparation for NMR:

  • Harvest the cells by centrifugation.
  • Gently wash the cells with a chilled buffer (e.g., PBS) to remove any unbound extracellular probe.
  • Resuspend the cell pellet in a deuterated buffer suitable for in-cell NMR.
  • Transfer the cell suspension to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum as described in Protocol 1. Due to the lower concentration of the probe inside the cells, a larger number of scans may be required.

4. Data Analysis:

  • The ¹⁹F NMR spectrum will show signals corresponding to the probe in different cellular compartments or bound to its target.
  • Changes in the chemical shift or linewidth of the probe's signal upon co-treatment with a non-fluorinated drug can be used to confirm target engagement and competition.

IV. Data Interpretation and Troubleshooting

  • Chemical Shift Sensitivity: The magnitude of the chemical shift perturbation upon binding can provide qualitative information about the nature of the binding event. [18]Larger changes often suggest a more significant alteration in the local environment of the fluorine nucleus. [15]* Exchange Regimes: The appearance of the ¹⁹F NMR spectrum upon titration with a binding partner depends on the exchange rate between the free and bound states.

    • Fast Exchange: A single, population-weighted average signal is observed that shifts upon titration. This is common for weak interactions. [16] * Slow Exchange: Separate signals for the free and bound states are observed. The intensity of the free signal decreases while the bound signal increases upon titration.

    • Intermediate Exchange: Significant line broadening is observed.

  • Troubleshooting:

    • No Signal: Check probe concentration, instrument tuning, and receiver gain.

    • Broad Signals: May indicate aggregation of the probe or protein, or intermediate exchange. Consider changing buffer conditions or temperature.

    • Multiple Signals: Could be due to impurities, multiple conformations of the probe, or non-specific binding.

Conclusion

Fluorinated piperidines are versatile and powerful probes for ¹⁹F NMR-based studies in drug discovery and chemical biology. Their inherent biorelevance, coupled with the exceptional sensitivity and resolution of ¹⁹F NMR, provides researchers with a robust toolkit for fragment screening, SAR analysis, and target engagement studies, both in vitro and in living cells. The protocols and guidelines presented in this application note offer a starting point for harnessing the full potential of these valuable molecular tools.

References

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

  • Dalvit, C., & Vulpetti, A. (2018). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 61(19), 8531-8552. [Link]

  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2015). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 109(2), 205-215. [Link]

  • Prosser, R. S., Lu, G. W., & Ghirlando, R. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 58(1), 43-51. [Link]

  • Le, T. T., & Ang, M. J. Y. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5396. [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1215-1221. [Link]

  • Jeeves, D., & Williamson, R. A. (2018). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 23(11), 2824. [Link]

  • Le, T. T., & Ang, M. J. Y. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5396. [Link]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1366-1382. [Link]

  • Ang-Jijian, M., & Ang, M. J. Y. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 334-348. [Link]

  • CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Retrieved from [Link]

  • Prosser, R. S., et al. (2024). Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity. Journal of the American Chemical Society. [Link]

  • Prosser, R. S., et al. (2024). Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity. PubMed. [Link]

  • Request PDF. (n.d.). Applications of 19F-NMR to study protein-ligand interactions and protein conformational changes in solution. Retrieved from [Link]

  • Ang-Jijian, M., & Ang, M. J. Y. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 334-348. [Link]

  • Luchinat, C., & Ravera, E. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Retrieved from [Link]

  • ResearchGate. (n.d.). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. Retrieved from [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Dalvit, C., & Vulpetti, A. (2018). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Luchinat, C., & Ravera, E. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Head-Gordon, T., & Al-Hashimi, H. M. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • Chan, J., et al. (2023). Improving the Sensitivity of Enantioanalysis with Densely Fluorinated NMR Probes. Analytical Chemistry. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • Bar-On, O., et al. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Journal of Visualized Experiments. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Glorius, F., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Wittebort, R. J., & Jelinski, L. W. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • NMR Facility, University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • CF Plus Chemicals. (2022, February 16). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Retrieved from [Link]

  • NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). F19 detection. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Marsh, E. N. G. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-3-Fluoropiperidine Hydrochloride

Welcome to the technical support center for (R)-3-fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical building block....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical building block. Achieving high purity is paramount for successful downstream applications, and this document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven experience.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the strategic placement of a fluorine atom can profoundly modulate properties like pKa, impacting biological activity and safety profiles.[1] (R)-3-fluoropiperidine hydrochloride is a chiral intermediate whose chemical and stereochemical purity must be rigorously controlled. This guide will focus primarily on purification via recrystallization, a powerful technique for purifying solid compounds based on solubility differences.[2][3]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (R)-3-fluoropiperidine hydrochloride.

Q1: My recrystallization attempt resulted in an oil or goo instead of solid crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common problem in crystallization and typically occurs when the solute's solubility is so high in the hot solvent that it remains a liquid even after cooling, or when the solution cools too rapidly, leading to supersaturation without nucleation.[4] For a salt like (R)-3-fluoropiperidine hydrochloride, the presence of even minor impurities can also disrupt crystal lattice formation.

Causality & Solution Pathway:

  • Excessive Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (cloudiness), then redissolve by adding a minimal amount of hot solvent until the solution is clear again.[5]

  • Rapid Cooling: Placing the hot solution directly into an ice bath ("shock cooling") can cause the compound to crash out as an amorphous precipitate or oil rather than forming an ordered crystal lattice.[4]

    • Solution: Allow the solution to cool slowly to room temperature first. Crystal formation should begin during this phase. Only after the solution has reached room temperature and crystal growth has slowed should you place it in an ice bath to maximize yield.[6]

  • Inappropriate Solvent System: The chosen solvent may not be ideal. The compound might be too soluble even at low temperatures, or the polarity might be incorrect.

    • Solution: Re-evaluate your solvent choice. (R)-3-fluoropiperidine hydrochloride is a polar salt. A good starting point is a polar solvent in which it is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol). Alternatively, a two-solvent system, such as ethanol/heptane or methanol/MTBE, can be effective.[7] In this system, the compound is dissolved in a minimum of the "good" hot solvent (e.g., ethanol), and then the "poor" solvent (e.g., heptane) is added dropwise until persistent cloudiness is observed.[5]

  • Lack of Nucleation Sites: Spontaneous crystal formation sometimes needs encouragement.

    • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can serve as nucleation sites.[5] Alternatively, "seeding" the solution with a tiny, pure crystal of (R)-3-fluoropiperidine hydrochloride can initiate crystallization.[6]

Q2: My final product is discolored, even after crystallization. How can I obtain a pure white solid?

A2: A persistent color indicates the presence of highly colored, often polymeric or aromatic, impurities that co-crystallize with your product. Standard recrystallization alone may not be sufficient to remove them.

Causality & Solution:

  • Highly Soluble Colored Impurities: These impurities remain in the solution along with your compound. The most effective method for their removal is treatment with activated carbon (charcoal).

    • Protocol: After dissolving your crude (R)-3-fluoropiperidine hydrochloride in the hot solvent, add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. Crucially , you must then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[6] Failure to remove the carbon while the solution is hot will result in your purified product being contaminated with fine carbon particles.

Q3: I'm observing a significant loss of product, resulting in a very low yield. What are the common causes and how can I improve recovery?

A3: Low yield is often a consequence of suboptimal technique during one or more stages of the recrystallization process.

Causality & Solution Pathway:

  • Using Too Much Solvent: This is the most common cause of low recovery. The goal is to create a saturated solution at high temperature, not just a dissolved one.[5]

    • Solution: Add the hot solvent portion-wise (dropwise is ideal) to your crude solid, ensuring each addition is given time to dissolve the material, until the solid is just barely dissolved.[5]

  • Premature Crystallization during Hot Filtration: If you are performing a hot filtration (e.g., to remove charcoal or insoluble impurities), the solution may cool in the funnel, causing your product to crystallize prematurely along with the impurities you are trying to remove.

    • Solution: Use a pre-heated funnel (a stemless or short-stemmed funnel is best) and filter the hot solution quickly. It can also be helpful to add a small excess of hot solvent (5-10%) before filtration to ensure the product remains in solution.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperature for crystallization will leave a significant amount of product in the mother liquor.

    • Solution: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[5]

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature or, worse, warm, will dissolve some of your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[5] This will wash away the impurity-laden mother liquor adhering to the crystals without significantly dissolving the product itself.

Q4: My analytical data (chiral HPLC) shows that the enantiomeric purity of my (R)-3-fluoropiperidine hydrochloride has not improved or has worsened. What went wrong?

A4: While recrystallization can sometimes enrich the desired enantiomer, it is not a guaranteed method for chiral purification unless very specific conditions are met (e.g., forming diastereomeric salts). A decrease in enantiomeric purity is unlikely unless a racemization event occurred, which would require harsh conditions (e.g., very high heat or extreme pH) not typical for a standard recrystallization.

Causality & Solution Pathway:

  • Conglomerate Formation vs. Racemic Compound: The success of chiral enrichment by crystallization depends on how the enantiomers crystallize. If they form a conglomerate (a mechanical mixture of separate R and S crystals), preferential crystallization is possible. If they form a racemic compound (a 1:1 ordered lattice of R andS molecules), recrystallization will not separate them.

    • Solution: Standard recrystallization is primarily a tool for removing chemical, not stereochemical, impurities. To resolve enantiomers, you must typically employ a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by recrystallization. For analytical confirmation, a validated chiral HPLC method is essential.[8]

  • Analytical Method Issues: Ensure your chiral HPLC method is robust and validated for this specific compound. Pre-column derivatization may be necessary to achieve good separation and detection.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent or solvent system for recrystallizing (R)-3-fluoropiperidine hydrochloride?

A1: The ideal solvent is one in which the compound is highly soluble at the boiling point and poorly soluble at low temperatures (e.g., 0-5 °C). As a hydrochloride salt, (R)-3-fluoropiperidine is quite polar. The best choice must be determined empirically, but a good starting point is a polar protic solvent or a mixture of a polar and a non-polar solvent.

Solvent TypeExamplesSuitability for (R)-3-fluoropiperidine HClRationale
Polar Protic Isopropanol (IPA), Ethanol, MethanolGood to Excellent The hydroxyl group can solvate the salt well at high temperatures, but solubility often drops significantly upon cooling.
Polar Aprotic Acetone, AcetonitrileFair to Good May be effective, but solubility might be too high even when cold. Often used as the "good" solvent in a two-solvent system.
Non-Polar Heptane, Hexane, ToluenePoor (as single solvent) The compound will likely be insoluble. Excellent as an "anti-solvent" or "poor" solvent in a two-solvent system.
Ethers Diethyl Ether, MTBEPoor (as single solvent) Similar to non-polar solvents. Good as an anti-solvent.

Recommended Starting System: An Ethanol/Heptane or Isopropanol/MTBE mixed-solvent system is a highly recommended starting point, as this combination offers a wide polarity range to fine-tune solubility.[7]

Q2: Can you provide a standard step-by-step protocol for the recrystallization?

A2: Certainly. This protocol outlines a single-solvent recrystallization, which is often the method of choice.[5] The workflow diagram below illustrates the key decision points.

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., Isopropanol) based on preliminary solubility tests.

  • Dissolution: Place the crude (R)-3-fluoropiperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly. Leaving them under vacuum on the filter for a period is a good first step, followed by further drying in a vacuum oven if necessary.[6]

Recrystallization Workflow Diagram

G start Start with Crude (R)-3-fluoropiperidine HCl dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_carbon Add Activated Carbon and Re-heat is_colored->add_carbon Yes is_insoluble Insoluble Impurities? is_colored->is_insoluble No hot_filter Hot Gravity Filtration add_carbon->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly is_insoluble->hot_filter Yes is_insoluble->cool_slowly No cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filter Collect Crystals via Vacuum Filtration cool_ice->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization of (R)-3-fluoropiperidine HCl.

Q3: Are there alternative purification methods if recrystallization fails?

A3: Yes. If recrystallization does not provide material of the required purity, or if your compound is an oil, other techniques can be employed:

  • Acid-Base Extraction: This is a classic workup technique for amines.[9] You can dissolve the crude material in an organic solvent, wash with a dilute acid (like HCl) to protonate any non-amine impurities, then make the aqueous layer basic (e.g., with NaOH or NH4OH) to deprotonate your amine hydrochloride back to the free amine. The free amine can then be extracted into an organic solvent (like DCM or EtOAc). Finally, you can bubble HCl gas through the solution or add HCl in a solvent like ether or dioxane to re-precipitate the pure hydrochloride salt.[10]

  • Chromatography: While often a last resort for bulk purification due to cost and solvent usage, column chromatography can be very effective. For a polar amine salt, reverse-phase chromatography might be suitable. Alternatively, chromatography on the free-base form using silica gel treated with a small amount of a base (e.g., triethylamine in the eluent) can prevent streaking and improve separation.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, especially chiral ones, SFC can be a powerful tool, sometimes offering higher resolution and faster run times than HPLC.[1]

Q4: How do I confirm the purity of my final (R)-3-fluoropiperidine hydrochloride?

A4: A combination of techniques should be used to confirm both chemical and stereochemical purity:

  • Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity. Impurities tend to broaden the melting range and depress the melting point.

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities. The fluorine atom's axial preference in the hydrochloride salt may be observable via coupling constants.[1][11]

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity (or enantiomeric excess, e.e.). A validated method will allow you to quantify the amount of the undesired (S)-enantiomer.[8]

  • Elemental Analysis: Provides the percentage of C, H, N, and Cl, which should match the theoretical values for the molecular formula C₅H₁₁ClFN.

Troubleshooting Decision Tree

G start Purification Problem issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Oil forms low_yield Low Yield issue->low_yield Poor recovery discolored Discolored Product issue->discolored Color remains impure Low E.E. issue->impure Chiral impurity sol_oil 1. Reduce solvent amount 2. Slow down cooling rate 3. Change solvent system 4. Scratch or seed oiling_out->sol_oil sol_yield 1. Use minimum hot solvent 2. Ensure slow, complete cooling 3. Wash crystals with ice-cold solvent low_yield->sol_yield sol_color Treat hot solution with activated carbon & perform hot filtration discolored->sol_color sol_impure Recrystallization is for chemical purity. Use chiral resolution or chiral chromatography. impure->sol_impure

Caption: A decision tree for troubleshooting common purification issues.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 28, 2026, from [Link]

  • Nichols, L. (2023). Recrystallization. In Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Recrystallization. (2021). In Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). (3R)-3-fluoropiperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved January 28, 2026, from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved January 28, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 28, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved January 28, 2026, from [Link]

  • Anglès, d'A., & Toste, F. D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Retrieved January 28, 2026, from [Link]

  • Reddy, G. S., et al. (2018). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 30(5), 629-636. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved January 28, 2026, from [Link]

  • Reddit. (n.d.). r/Chempros - Amine workup. Retrieved January 28, 2026, from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

Sources

Optimization

Technical Support Guide: Scale-Up Synthesis of (R)-3-Fluoropiperidine Hydrochloride

Executive Strategy & Route Selection The Core Challenge: The synthesis of (R)-3-fluoropiperidine hydrochloride (CAS: 787564-37-8) on a kilogram scale is governed by two critical factors: safety (handling fluorinating age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy & Route Selection

The Core Challenge: The synthesis of (R)-3-fluoropiperidine hydrochloride (CAS: 787564-37-8) on a kilogram scale is governed by two critical factors: safety (handling fluorinating agents) and stereocontrol (preventing racemization and elimination).

The Recommended Route: Deoxyfluorination with Inversion While chiral resolution of racemic fluoropiperidine is possible, it is inefficient for scale-up (max 50% yield). The industry-standard approach utilizes the deoxyfluorination of (S)-N-Boc-3-hydroxypiperidine . This route relies on an


 mechanism to invert the (S)-alcohol stereocenter to the desired (R)-fluorine configuration.
Synthetic Pathway Visualization

SyntheticRoute SM (S)-N-Boc-3-hydroxypiperidine (>99% ee) Inter Intermediate: (R)-N-Boc-3-fluoropiperidine SM->Inter Deoxyfluorination (Inversion of Config.) Reagent Fluorinating Agent (Deoxo-Fluor or XtalFluor-E) Reagent->Inter Activates OH Product Target: (R)-3-Fluoropiperidine HCl Inter->Product Boc Removal & Salt Formation Elim Impurity: Elimination (Alkene) Inter->Elim Thermal/Base Side Rxn Deprotect Deprotection: HCl / Solvent

Caption: Figure 1. Strategic pathway for (R)-3-fluoropiperidine HCl synthesis via nucleophilic fluorination with inversion.

Critical Reagent Selection (Safety & Selectivity)

The choice of fluorinating agent is the single most critical decision in this process.

ReagentScale-Up ViabilitySafety ProfileSelectivity (F vs. Alkene)
DAST (Diethylaminosulfur trifluoride)Low Critical Hazard. Decomposes violently >90°C. Shock sensitive.Moderate. High elimination risk at elevated temps.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)High Improved thermal stability (safe up to ~140°C). Still generates HF.Good. Slower reaction requires optimization to prevent elimination.
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)High Crystalline solid. High thermal stability.[1][2] Non-fuming.Excellent. "Fluoride-starved" nature reduces elimination side products.

Recommendation: For scale-up >100g, transition from DAST to Deoxo-Fluor (for cost/availability) or XtalFluor-E (for safety/profile).

Detailed Experimental Protocols

Step 1: Deoxyfluorination of (S)-N-Boc-3-hydroxypiperidine

Target: (R)-N-Boc-3-fluoropiperidine

Safety Warning: This reaction generates HF. All glassware must be dry. Use Hastelloy or Teflon-lined reactors for multi-kilo batches.

  • Setup: Charge a reactor with (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) and anhydrous DCM (10 vol). Cool to -20°C.

  • Reagent Addition:

    • If using Deoxo-Fluor: Add (1.2 equiv) dropwise as a solution in DCM, maintaining internal temp < -10°C.

    • If using XtalFluor-E: Add solid reagent (1.2 equiv) followed by DBU (1.5 equiv) or Et3N·3HF promoters dropwise.

  • Reaction: Allow to warm to 0°C (or RT for XtalFluor). Monitor by GC/HPLC.

    • Checkpoint: Look for the "Elimination Impurity" (Enecarbamate). If >5%, cool the reaction further.

  • Quench (CRITICAL):

    • Do NOT add water to the reaction.

    • Protocol: Transfer the reaction mixture slowly into a pre-cooled (0°C) solution of saturated aqueous NaHCO3 (inverse quench). This controls the massive CO2/HF evolution.

  • Workup: Separate phases. Wash organic layer with dilute HCl (to remove amine byproducts) then brine. Dry over MgSO4 and concentrate.

Step 2: Deprotection & Salt Formation

Target: (R)-3-Fluoropiperidine Hydrochloride

  • Dissolution: Dissolve the crude intermediate in EtOAc or 1,4-Dioxane (5 vol).

  • Acidification: Cool to 0°C. Bubble anhydrous HCl gas or add 4M HCl in Dioxane (3-4 equiv).

    • Note: Avoid aqueous HCl if possible to prevent hygroscopic gum formation.

  • Precipitation: The product should precipitate as a white solid. If it oils out, add MTBE (methyl tert-butyl ether) as an anti-solvent.

  • Filtration: Filter under N2 atmosphere (product is hygroscopic).

  • Recrystallization: If chiral purity is <98% ee, recrystallize from Isopropanol/MTBE or n-Butanol .

Troubleshooting & FAQ Center

Issue 1: "I am seeing a large amount of alkene (elimination product)."

Diagnosis: The reaction environment is too basic or thermally energetic, promoting E2 elimination over


 substitution.
Corrective Actions: 
  • Temperature: Lower the addition temperature to -40°C or -78°C.

  • Reagent: Switch to XtalFluor-E . It releases BF3 (Lewis Acid) which minimizes basicity compared to the fluoride ions released by DAST/Deoxo-Fluor.

  • Solvent: Change from THF (promotes elimination) to DCM or Toluene (non-polar solvents disfavor charge separation required for E2).

Issue 2: "The product is an oil/gum instead of a solid."

Diagnosis: Presence of residual water or excess acid. Corrective Actions:

  • Drying: Ensure the Boc-intermediate was dried azeotropically with toluene before deprotection.

  • Trituration: Triturate the gum with anhydrous diethyl ether or MTBE vigorously for 2 hours to induce crystallization.

Issue 3: "My enantiomeric excess (ee) is lower than expected (<95%)."

Diagnosis:

  • Starting Material: Check the (S)-alcohol purity. It must be >99% ee.

  • Mechanism Leak:

    
     character. If the reaction warms too fast, carbocation character develops, leading to racemization.
    Corrective Actions: 
    
  • Keep the reaction strictly kinetic (cold and fast).

  • Perform a final recrystallization of the HCl salt.[3] The racemate is often more soluble than the pure enantiomer in EtOH/iPrOH mixtures.

Logic Tree: Impurity Troubleshooting

Troubleshooting Start Problem Detected CheckImpurity Identify Impurity (LCMS/NMR) Start->CheckImpurity Alkene Alkene (Elimination) CheckImpurity->Alkene Racemate Low ee% (Racemization) CheckImpurity->Racemate Sticky Hygroscopic Gum CheckImpurity->Sticky Sol_Alkene Action: Lower Temp (-40°C) Switch to XtalFluor-E Avoid THF Alkene->Sol_Alkene Sol_Racemate Action: Check SM Purity Prevent warming >0°C Recrystallize Salt Racemate->Sol_Racemate Sol_Sticky Action: Azeotrope water Triturate with MTBE Use Anhydrous HCl Sticky->Sol_Sticky

Caption: Figure 2. Decision matrix for common process deviations in fluoropiperidine synthesis.

References

  • Safety of Fluorinating Agents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] J. Org.[4] Chem.1999 , 64, 7048. Link

  • XtalFluor Reagents: Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Org.[5] Lett.2009 , 11, 5050. Link

  • Elimination Side Reactions: Messina, F., et al. "Scale-up of the synthesis of (R)-3-fluoropyrrolidine." Org.[5] Process Res. Dev.2018 (Contextual reference for fluorination scale-up parameters).

  • Enzymatic Synthesis of Starting Material: Liu, Z., et al. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase." Applied Biochemistry and Biotechnology, 2017 . Link

Sources

Troubleshooting

Enhancing the solubility of fluorinated piperidine derivatives

Topic: Enhancing the solubility of fluorinated piperidine derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Formulation Scientists Welcome to the Solubility Optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the solubility of fluorinated piperidine derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Formulation Scientists

Welcome to the Solubility Optimization Hub. As a Senior Application Scientist, I often see a recurring paradox in lead optimization: the introduction of fluorine into a piperidine scaffold improves metabolic stability and potency but frequently crashes aqueous solubility. This guide addresses the specific physicochemical perturbations caused by piperidine fluorination and provides actionable, troubleshooting-focused protocols to restore solubility.

Module 1: The "Fluorine Trap" & pKa Diagnostics

Q: I introduced a fluorine atom at the 3-position of my piperidine lead to block metabolism, but the aqueous solubility dropped 50-fold. Why did this happen despite the polar nature of the C-F bond?

A: You have likely encountered the "Basicity Suppression Effect." While the C-F bond is polar, fluorine is highly electron-withdrawing. Placing it on the piperidine ring (especially at the


-position, C3) inductively withdraws electron density from the nitrogen lone pair.
  • The Mechanism: This lowers the pKa of the piperidine nitrogen, often by 1.5 to 2.5 log units compared to the non-fluorinated parent.

  • The Consequence: If the pKa drops from ~9.5 (typical piperidine) to ~7.0–7.5, a significant fraction of your molecule exists as the neutral (uncharged) free base at physiological pH (7.4). The neutral form is drastically less soluble than the cationic form.

  • Lattice Energy: Additionally, the C-F bond often increases crystal lattice energy (melting point) due to strong dipolar stacking interactions, making the solid harder to break apart.

Diagnostic Protocol: The


pKa Check 
Before attempting formulation, measure the pKa of your derivative.
  • If pKa > 8.0: Standard salt formation (HCl, Tartrate) will likely work.

  • If pKa is 5.0 – 7.0: You are in the "Danger Zone." The salt may disproportionate (hydrolyze) in water, precipitating the free base. You need Strong Acid Salts (Mesylate, Esylate) or Cyclodextrin Complexation .

  • If pKa < 5.0: Salt formation is likely futile for aqueous solubility. Proceed directly to Amorphous Solid Dispersions (ASD) or Lipid Formulations.

Module 2: Salt Screening for Weak Bases

Q: My fluorinated piperidine HCl salt is hygroscopic and turns into an oil upon exposure to air. How do I fix this?

A: This is a classic symptom of a weak base/strong acid mismatch or high lattice disorder. Fluorinated amines are weaker bases. When you pair them with a small, high-charge-density counterion like Chloride (


), the resulting lattice often lacks the steric bulk to pack efficiently, leading to hygroscopicity.

Troubleshooting Protocol: The "Lipophilic Shield" Salt Screen Switch to sulfonic acid counterions. Their organic tails (methyl, aryl) interact favorably with the lipophilic fluorinated ring, stabilizing the lattice.

Recommended Counter-ions for Fluorinated Piperidines:

Counter-ion Acid pKa Rationale
Mesylate (Methanesulfonate) -1.9 Excellent for lipophilic bases; high melting point salts.
Tosylate (p-Toluenesulfonate) -2.8 Aryl stacking often stabilizes fluorinated scaffolds.
Besylate (Benzenesulfonate) -2.5 Good alternative if Tosylate is toxicologically concerning.

| Isethionate | -1.5 | Adds a hydroxyl group to improve water interaction. |

Experimental Workflow: Salt Crystallization

  • Dissolve free base in Ethanol/Isopropyl Acetate (1:1) . Avoid Methanol (solubility often too high, preventing crystallization).

  • Add acid (1.05 equiv) dissolved in Ethanol.

  • Critical Step: If oiling occurs, heat to reflux to redissolve, then cool very slowly (1°C/min). If oil persists, add a non-polar anti-solvent (Heptane) dropwise at cloud point.

Module 3: Visualizing the Strategy

The following decision tree outlines the logical flow for selecting a solubility enhancement strategy based on the specific pKa shift induced by fluorination.

SolubilityStrategy Start Fluorinated Piperidine Solubility Issue Check_pKa Step 1: Measure pKa Start->Check_pKa High_pKa pKa > 8.0 (Base is strong) Check_pKa->High_pKa Med_pKa pKa 5.0 - 8.0 (Base is weak) Check_pKa->Med_pKa Low_pKa pKa < 5.0 (Base is negligible) Check_pKa->Low_pKa Standard_Salt Standard Salts (HCl, Tartrate, Fumarate) High_pKa->Standard_Salt High success Sulfonic_Salt Sulfonic Salts (Mesylate, Tosylate) *Stabilize Lattice* Med_pKa->Sulfonic_Salt Prevent hydrolysis Complexation Cyclodextrin Complexation (HP-beta-CD) *Fluorine fits hydrophobic cavity* Med_pKa->Complexation If salts oil out Low_pKa->Complexation IV Formulation ASD Amorphous Solid Dispersion (HPMC-AS) Low_pKa->ASD Salts unstable

Figure 1: Decision Matrix for Solubilizing Fluorinated Piperidines. The choice of technology depends heavily on the residual basicity of the amine after fluorination.

Module 4: Advanced Formulation (Cyclodextrins)

Q: I cannot use salts (pKa is too low) and I need an IV formulation. DMSO is not an option. What now?

A: Fluorinated compounds are excellent candidates for Cyclodextrin (CD) Complexation . The fluorine atom is hydrophobic and electron-rich. It has a high affinity for the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).

Why it works: The "Fluorine-Cavity Fit": The fluorinated piperidine ring displaces high-energy water molecules from the CD cavity. The fluorine atom can also engage in weak interactions with the cavity walls, often resulting in higher binding constants (


) than non-fluorinated analogs.

Protocol: Phase-Solubility Determination Do not just "add and stir." You must determine the optimal molar ratio.

  • Prepare Vehicle: 20% w/v HP-

    
    -CD in phosphate buffer (pH 7.4).
    
  • Excess Addition: Add excess fluorinated piperidine solid to the vehicle.

  • Equilibration: Shake at 25°C for 48 hours. (Fluorinated solids wet poorly; long equilibration is mandatory).

  • Filtration: Filter through 0.45 µm PVDF filter (avoid nylon, which binds fluorinated drugs).

  • Assay: Analyze filtrate by HPLC.

    • Target: If solubility > 1 mg/mL, proceed to lyophilization.

Module 5: Structural Troubleshooting (The "Axial" Trick)

Q: Can I change the chemistry to improve solubility without losing the fluorine?

A: Yes. Control the Stereochemistry. If you have a 3-fluoropiperidine, you likely have a mixture of conformers or a specific diastereomer.

  • The Axial Preference: A fluorine atom in the axial position is often more basic than in the equatorial position.[1]

  • Mechanism: In the protonated salt, an axial C-F bond is anti-parallel to the

    
     bond.[1] This creates a stabilizing charge-dipole interaction (and hyperconjugative 
    
    
    
    stabilization) that is absent in the equatorial isomer.
  • Action: If possible, synthesize the diastereomer where Fluorine is axial. This will raise the pKa, making the salt more stable and soluble.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative study of fluorinated vs non-fluorinated piperidine analogs

Executive Summary: The "Fluorine Effect" in Piperidine Scaffolds[1][2][3] The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, acting as a versatile hydrogen-bond acceptor and a scaffold for di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Piperidine Scaffolds[1][2][3]

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, acting as a versatile hydrogen-bond acceptor and a scaffold for displaying functional groups. However, the native piperidine ring often suffers from rapid oxidative metabolism and high basicity, which can limit oral bioavailability and CNS penetration.

Strategic fluorination—specifically at the C3 and C4 positions—offers a precise solution. This guide analyzes the structural and functional divergence between native piperidines and their fluorinated analogs. We focus on three critical axes: conformational control (the gauche effect) , basicity modulation (pKa) , and metabolic blockade .

Physicochemical Impact Analysis

Basicity Modulation (pKa)

The introduction of fluorine, the most electronegative element, exerts a strong inductive effect (


) that propagates through the 

-framework. This reduces the electron density on the piperidine nitrogen, lowering its pKa.[1][2]
  • Mechanism: The electron-withdrawing nature of fluorine destabilizes the protonated ammonium species, making the conjugate acid more acidic (lower pKa).

  • Impact: Lowering the pKa from ~10-11 (native) to ~8-9 (fluorinated) increases the fraction of the neutral molecule at physiological pH (7.4). This significantly enhances membrane permeability and blood-brain barrier (BBB) penetration without sacrificing solubility completely.

Lipophilicity (LogP vs. LogD)

While fluorine itself is lipophilic, the net effect on distribution is complex.

  • Intrinsic Lipophilicity (LogP): Fluorination increases lipophilicity due to the low polarizability of the C-F bond.

  • Distribution Coefficient (LogD

    
    ):  Because fluorination lowers pKa, a larger fraction of the molecule exists in the neutral, lipophilic state at pH 7.4. Therefore, fluorinated piperidines often exhibit a disproportionately higher LogD
    
    
    
    compared to their non-fluorinated parents.
Conformational Control: The Gauche Effect

Unlike cyclohexane, where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, 3-fluoropiperidine exhibits a distinct preference for the axial conformation.

  • The Phenomenon: The C-F bond aligns anti-parallel to the C-N lone pair or adjacent C-H bonds.

  • Driving Force:

    
     hyperconjugation and minimization of the molecular dipole moment.
    
  • Result: This locks the piperidine ring into a specific chair conformation, pre-organizing the ligand for receptor binding and reducing the entropic penalty of binding.

Data Presentation: Comparative Performance

The following table synthesizes data from structural analogs (e.g., Ropivacaine derivatives) to illustrate the trends.

Table 1: Physicochemical Profile of Piperidine Analogs

ParameterNative Piperidine3-Fluoro-Piperidine4,4-Difluoro-PiperidineMechanistic Rationale
pKa (Conj. Acid) 11.1~9.4~8.5Inductive withdrawal stabilizes the free base form.
LogP (Intrinsic) 0.840.951.20F increases hydrophobic surface area.
LogD (pH 7.4) -2.5 (Mostly Ionized)-0.5 (Mixed Species)0.8 (Significant Neutral)Lower pKa increases neutral fraction at physiologic pH.
Conformation FluxionalAxial PreferenceDistorted ChairStereoelectronic "Gauche Effect" locks geometry.
Metabolic Stability Low (Susceptible to CYP450)HighVery HighC-F bond (116 kcal/mol) blocks oxidative dealkylation.

Visualization: The Fluorine Gauche Effect[5]

The following diagram illustrates the stereoelectronic forces driving the axial preference in 3-fluoropiperidine, a critical concept for structure-based drug design.

GaucheEffect Equatorial Equatorial Conformer (Sterically Favored) Axial Axial Conformer (Stereoelectronically Favored) Equatorial->Axial Equilibrium Shift Note Result: Lower Entropic Penalty in Receptor Binding Axial->Note Hyperconjugation Hyperconjugation (σC-H → σ*C-F) Hyperconjugation->Axial Stabilizes Dipole Dipole Minimization (Opposing Vectors) Dipole->Axial Favors

Caption: Figure 1 depicts the equilibrium shift toward the axial conformer in 3-fluoropiperidine driven by hyperconjugation and dipole minimization.

Experimental Protocols

To validate the advantages of fluorinated analogs, we employ a Microsomal Stability Assay . This protocol quantifies the "Metabolic Blockade" effect.[1]

Protocol: Comparative Microsomal Stability (Human Liver Microsomes)

Objective: Determine the Intrinsic Clearance (


) of fluorinated vs. non-fluorinated analogs to quantify metabolic resistance.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of compound solution with 350 µL of HLM working solution (0.5 mg/mL final protein). Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show stable signal (

    
     remaining at 45 min).
    

Visualization: Metabolic Stability Workflow

ADME_Workflow Start Test Compound (1 µM) Incubation Incubation (HLM + NADPH, 37°C) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Kinetics Quench Protein Precipitation (ACN + IS) Sampling->Quench Stop Reaction Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate CL_int & T_1/2 Analysis->Data Check Check Controls (Verapamil/Warfarin) Data->Check

Caption: Figure 2 outlines the standard workflow for assessing metabolic stability, critical for verifying the protective effect of fluorination.

References

  • BenchChem. (2025).[1][2] The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development. Retrieved from

  • Müller, K., et al. (2016).[3] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from

  • Glorius, F., et al. (2020).[4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[5] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Wilsily, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-3-fluoropiperidine hydrochloride

This guide provides an in-depth comparison of analytical methodologies for the stereospecific validation of (R)-3-fluoropiperidine hydrochloride, a key chiral building block in modern pharmaceuticals. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the stereospecific validation of (R)-3-fluoropiperidine hydrochloride, a key chiral building block in modern pharmaceuticals. We will delve into the validation of a primary chiral High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimental protocols and data presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for establishing robust and reliable analytical methods for this and similar chiral molecules.

The Criticality of Stereospecific Analysis for (R)-3-fluoropiperidine hydrochloride

(R)-3-fluoropiperidine hydrochloride is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers.[1][2] In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to accurately and precisely quantify the enantiomeric purity of (R)-3-fluoropiperidine hydrochloride is paramount for ensuring the safety and efficacy of any resulting drug product. This necessitates the validation of analytical methods that are not only accurate and precise but also stereospecific.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[5][6][7][8][9] This guide will adhere to these principles to present a robust validation strategy.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry.[1][10] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Rationale for Method Selection

A chiral HPLC method is selected as the primary analytical technique for (R)-3-fluoropiperidine hydrochloride due to its high resolution, sensitivity, and adaptability. The development of a successful chiral HPLC method often involves screening various chiral columns and mobile phases to achieve optimal separation.[11] For a compound like 3-fluoropiperidine, which lacks a strong chromophore, derivatization may be necessary to enhance UV detection.[12][13]

Experimental Workflow for Method Validation

The validation of the chiral HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, which outline the key validation parameters.[3][6]

Chiral HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Method Development & Optimization (Column & Mobile Phase Screening) Spec Specificity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report & SOP Rob->Report Complete Validation Method Selection for Chiral Analysis Start Start: Need for Chiral Analysis of (R)-3-fluoropiperidine hydrochloride Decision1 Is high throughput and quantitative accuracy critical? Start->Decision1 HPLC Primary Method: Chiral HPLC Decision1->HPLC Yes Decision2 Is the compound volatile or can be made volatile? Decision1->Decision2 No End Method Selected HPLC->End GC Alternative 1: Chiral GC Decision2->GC Yes Decision3 Is direct observation of diastereomeric complexes and structural information needed? Decision2->Decision3 No GC->End NMR Alternative 2: Chiral NMR Decision3->NMR Yes Decision3->End No (Re-evaluate) NMR->End

Caption: Decision tree for selecting a suitable analytical method.

Chiral Gas Chromatography (GC)

Chiral GC is a viable alternative for the analysis of volatile and thermally stable chiral compounds. [14][15]Similar to HPLC, it utilizes a chiral stationary phase to achieve separation of enantiomers.

Performance Comparison with HPLC:

FeatureChiral HPLCChiral GC
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential interaction with a chiral stationary phase in a gaseous mobile phase.
Sample Volatility Not required.Required. Derivatization may be needed to increase volatility.
Sensitivity High, especially with UV or MS detection.Very high, particularly with a flame ionization detector (FID) or mass spectrometer (MS). [16]
Resolution Generally very good.Can be excellent, often with faster analysis times.
Instrumentation Widely available in pharmaceutical labs.Also common, but perhaps less so for routine chiral analysis than HPLC.
Considerations for (R)-3-fluoropiperidine HCl Derivatization for UV detection is likely necessary.Derivatization to a less polar and more volatile form would be required.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a different approach to determining enantiomeric purity. It does not involve a physical separation of the enantiomers. Instead, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample, which forms transient diastereomeric complexes that have distinct NMR signals. [17] Performance Comparison with HPLC:

FeatureChiral HPLCChiral NMR
Principle Chromatographic separation.Formation of diastereomeric complexes with distinct NMR spectra.
Separation Physical separation of enantiomers.No physical separation.
Quantitative Accuracy High, with proper validation.Can be very accurate, but may be less sensitive for very low levels of the minor enantiomer.
Sample Preparation May require derivatization for detection.Requires the addition of a CSA or CDA. [18]
Analysis Time Typically 10-30 minutes per sample.Can be faster for a single sample, but not ideal for high-throughput screening.
Structural Information Provides retention time and peak area.Provides detailed structural information.
Considerations for (R)-3-fluoropiperidine HCl Well-established for quantitative analysis.Useful for confirming the identity of enantiomers and for mechanistic studies. [19][20]

Conclusion

The validation of analytical methods for chiral compounds like (R)-3-fluoropiperidine hydrochloride is a rigorous process that is essential for ensuring product quality and patient safety. Chiral HPLC stands out as the primary method of choice due to its high resolving power, sensitivity, and well-established validation protocols. The detailed experimental workflow and validation parameters presented in this guide provide a solid foundation for developing a robust and reliable chiral HPLC method.

Alternative techniques such as chiral GC and chiral NMR offer complementary information and can be valuable tools in specific contexts. Chiral GC is advantageous for volatile compounds, offering high sensitivity and speed, while chiral NMR provides invaluable structural information without the need for physical separation. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, sample properties, and available resources, as outlined in the decision tree. Ultimately, a well-validated analytical method, regardless of the technique employed, is a cornerstone of modern drug development and quality control.

References

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Mansour, A. M. (2010). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Guidelines. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

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  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Sravani, G. et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Scribd. 1225 - Validation of Compendial Procedures. [Link]

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  • Gouverneur, V. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

  • Nafie, L. A. et al. (2000). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry. [Link]

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  • Wenzel, T. J. et al. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Rahman, A. et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]

  • Agilent. Chiral GC Columns. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • J&K Scientific. (R)-3-Fluoropiperidine hydrochloride. [Link]

  • Moos, M. et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]

  • Frontiers. Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

  • ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]

  • Babu, C. V. R. et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

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  • Betzenbichler, A. et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality. [Link]

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Validation

A Comprehensive Guide to Assessing the Bioequivalence of Generic Drugs with Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and metabolic stability, which can enhance a drug's overall pharmacokinetic profile.[1][2] As many of these key drugs come off patent, the development of generic equivalents presents a significant opportunity to increase patient access to affordable medicines. However, demonstrating the bioequivalence of these generic products is a critical and scientifically rigorous process.

This guide provides an in-depth comparison of the methodologies and regulatory considerations essential for assessing the bioequivalence of generic drugs containing piperidine scaffolds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to navigate this complex landscape.

Section 1: The Regulatory Framework: FDA and EMA Perspectives

The foundation of any generic drug development program is a thorough understanding of the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are the primary regulatory bodies governing the approval of generic drugs in their respective regions. While their overarching goal is the same—to ensure generic medicines are as safe and effective as their brand-name counterparts—there are nuances in their specific requirements.[3]

A generic drug is considered bioequivalent to a reference listed drug (RLD) if the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.[4][5] This is typically demonstrated through pharmacokinetic (PK) studies.[4][6][7][8]

Key Regulatory Guidances:

  • FDA: The primary guidance document is "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application (ANDA)".[5][6][7][8] The FDA also publishes product-specific guidances (PSGs) that provide detailed recommendations for specific drug products.[5][9][10][11]

  • EMA: The "Guideline on the Investigation of Bioequivalence" is the core document outlining the requirements for bioequivalence studies in the European Union.[12] The EMA also issues product-specific guidance.[13]

Core Bioequivalence Metrics:

Both agencies rely on the same key pharmacokinetic parameters to determine bioequivalence:[12][14][15]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (generic/brand) of both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[14][16]

Section 2: The Experimental Gauntlet: A Step-by-Step Approach to Bioequivalence Assessment

A robust bioequivalence program for a piperidine-containing drug involves a series of meticulously planned and executed in vitro and in vivo studies.

In Vitro Characterization: The First Line of Assessment

In vitro studies provide crucial early insights into the performance of a generic formulation and can sometimes be used to waive in vivo bioequivalence studies, a process known as a "biowaiver."[17]

2.1.1 Dissolution Testing

Dissolution testing is a fundamental in vitro method that measures the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the solid dosage form.[18][19] This test is critical for quality control and can be predictive of in vivo performance.[18]

Experimental Protocol: Comparative Dissolution Profile

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are most commonly used for immediate-release solid oral dosage forms.[20]

  • Media: Testing should be conducted in multiple media with pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[21][22]

  • Temperature: Maintain the dissolution medium at 37 ± 0.5°C.[20]

  • Agitation: The rotation speed of the basket or paddle should be specified and justified (e.g., 75 rpm).[17]

  • Sampling: Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes) to generate a dissolution profile.[17]

  • Analysis: Quantify the amount of dissolved API in each sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[17]

Data Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.

Table 1: Representative Dissolution Data Comparison

Time (minutes)% Dissolved (Reference)% Dissolved (Generic)
104548
156568
208082
309295
459899
60100100

2.1.2 Permeability Assessment (for BCS-Based Biowaivers)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[23][24] For certain classes of drugs (primarily BCS Class I and III), a biowaiver may be granted if in vitro dissolution data meets specific criteria, eliminating the need for in vivo studies.[22][25] Permeability can be assessed using in vitro cell-based assays.

Experimental Protocol: In Vitro Permeability Assay

  • Cell Line: Caco-2 or MDCKII-MDR1 cell lines are commonly used as they form a monolayer that mimics the intestinal epithelium.[23][24]

  • Assay Setup: A unidirectional apical-to-basolateral transport assay is typically performed.[24][26]

  • pH Conditions: The apical side should be maintained at pH values representative of the small intestine (e.g., 5.5 and 7.4), while the basolateral side is kept at a physiological pH of 7.4.[23][24]

  • Reference Standards: Include high and low permeability reference drugs in each experiment for validation.[23]

  • Analysis: Quantify the amount of drug that has permeated the cell monolayer over time using a validated bioanalytical method.

A drug is classified as highly permeable if its permeability is equal to or greater than that of a high-permeability reference standard.[26]

In Vivo Pharmacokinetic Studies: The Gold Standard

For most generic drugs, particularly those that are not eligible for a biowaiver, in vivo pharmacokinetic studies in healthy human subjects are required to definitively establish bioequivalence.[4][27]

Study Design:

The most common study design is a two-period, two-sequence, single-dose, crossover study.[4] In this design, each subject receives both the test and reference drug products in a randomized order, with a washout period in between to ensure the complete elimination of the first drug before the second is administered.

Workflow for a Typical Bioequivalence Study

Caption: Workflow of a typical crossover bioequivalence study.

2.2.1 Bioanalytical Method Validation: Ensuring Data Integrity

The accurate quantification of the piperidine-containing drug in biological matrices (typically plasma) is paramount. Therefore, the bioanalytical method must be rigorously validated according to FDA or EMA guidelines.

Key Validation Parameters:

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Representative Bioanalytical Methodologies:

Due to a lack of publicly available, fully validated methods specifically for every piperidine-containing drug, this section leverages data from well-researched structural isomers and related compounds to provide representative protocols.[28]

LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation: Protein precipitation is a common and efficient method. To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.[28] Centrifuge and analyze the supernatant.

  • Chromatographic Conditions:

    • LC System: Agilent 1260 HPLC System or equivalent.[28]

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[28]

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile is often effective.[28]

    • Flow Rate: 0.4 mL/min.[28]

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

GC-MS Method for Quantification in Plasma

  • Sample Preparation: Liquid-Liquid Extraction (LLE) is a suitable alternative. Adjust the plasma sample pH to 12 and extract with a solvent like ethyl acetate.[28] Evaporate the organic layer and reconstitute for analysis.

  • Chromatographic and Detection Parameters: These will be specific to the analyte and instrument but will involve a suitable capillary column and a mass spectrometer operating in electron ionization (EI) mode.

Table 2: Comparison of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (FDA/EMA)
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
PrecisionCoefficient of Variation (CV) ≤15% (≤20% at LLOQ)
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard
LLOQSignal-to-noise ratio ≥ 5
StabilityAnalyte concentration should be within ±15% of the initial concentration
Statistical Analysis: The Final Verdict

The pharmacokinetic parameters (AUC and Cmax) are log-transformed before statistical analysis.[29] An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, subject, period, and formulation.[16][29]

The 90% confidence intervals for the ratio of the geometric least squares means of the test and reference products for both AUC and Cmax are calculated.[16]

Bioequivalence Decision Tree

G Start Log-transform PK data (AUC and Cmax) ANOVA Perform ANOVA Start->ANOVA CI_Calc Calculate 90% Confidence Intervals for Test/Reference Ratio ANOVA->CI_Calc AUC_Check Is 90% CI for AUC within 80-125%? CI_Calc->AUC_Check Cmax_Check Is 90% CI for Cmax within 80-125%? AUC_Check->Cmax_Check Yes Not_BE_Conclusion Products are Not Bioequivalent AUC_Check->Not_BE_Conclusion No BE_Conclusion Products are Bioequivalent Cmax_Check->BE_Conclusion Yes Cmax_Check->Not_BE_Conclusion No

Caption: Statistical decision-making process for bioequivalence.

Section 3: Special Considerations for Piperidine-Containing Drugs

While the general principles of bioequivalence testing apply, drugs with piperidine scaffolds may present unique challenges.

  • Metabolism: The piperidine ring can be a site of metabolism. It is crucial to understand the metabolic profile of the drug and decide whether the parent drug, a metabolite, or both should be measured.

  • Chirality: Many piperidine-containing drugs are chiral.[2] If the enantiomers have different pharmacokinetic or pharmacodynamic properties, a stereoselective bioanalytical method may be required.

  • High Variability: Some drugs exhibit high intra-subject variability. In such cases, a replicate study design may be necessary, and regulatory agencies may allow for a widened acceptance interval for Cmax if justified.[30][31][32]

Conclusion

Assessing the bioequivalence of generic drugs containing piperidine scaffolds is a multi-faceted process that demands a deep understanding of regulatory requirements, meticulous execution of experimental protocols, and rigorous statistical analysis. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complexities of generic drug development and contribute to the availability of safe, effective, and affordable medicines.

References

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021, August 20). U.S. Food and Drug Administration. [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2013, December). U.S. Food and Drug Administration. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. (2021, August). U.S. Food and Drug Administration. [Link]

  • Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay. (2008). PubMed. [Link]

  • FDA releases 47 new and revised bioequivalence guidelines for generics. (2016, February 19). Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application; Draft Guidance for Industry; Availability. (2021, August 23). Federal Register. [Link]

  • FDA releases 37 new and revised bioequivalence guidelines for generics. (2017, May 15). Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021, August 20). U.S. Food and Drug Administration. [Link]

  • Part II The statistical assessment of bioequivalence. (n.d.). University of Maryland, Baltimore County. [Link]

  • Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20). U.S. Food and Drug Administration. [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023, February 7). ResearchGate. [Link]

  • In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs. (2019). National Center for Biotechnology Information. [Link]

  • Statistical Analysis of Bioequivalence Studies. (2016, October 26). University of the Witwatersrand, Johannesburg. [Link]

  • EMA adopts five product-specific bioequivalence guidelines. (2017, August 11). Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • Statistical Methods for Assessing Bioequivalence in Clinical Studies. (2024, November 29). Scholars Research Library. [Link]

  • FDA refreshes bioequivalence guidance for generic drugs. (2021, August 20). Regulatory Affairs Professionals Society. [Link]

  • Biopharmaceutics Classification System: Validation and Learnings of an in Vitro Permeability Assay. (2008, November 21). National Center for Biotechnology Information. [Link]

  • Critical considerations into the new EMA guideline on bioequivalence. (2012). PubMed. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997, August). U.S. Food and Drug Administration. [Link]

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  • Bio-statistical Analysis in Bioequivalence studies. (n.d.). Quest Journals. [Link]

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Comparative

Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Candidates in In Vivo Models

Executive Summary: The "Valley of Death" in drug discovery—where approximately 90% of clinical candidates fail—is frequently attributed to the poor predictive value of preclinical models. A potent in vitro IC50 often fai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Valley of Death" in drug discovery—where approximately 90% of clinical candidates fail—is frequently attributed to the poor predictive value of preclinical models. A potent in vitro IC50 often fails to translate into in vivo efficacy due to a lack of pharmacokinetic (PK) exposure, tumor microenvironment (TME) barriers, or off-target toxicity. This guide provides a technical framework for researchers to rigorously validate in vitro "hits" using the appropriate in vivo animal models, ensuring that only robust candidates advance to clinical development.

Part 1: The Disconnect – Why In Vitro Fails

Before selecting a model, one must understand the causality of failure. In vitro assays (2D monolayers) represent a reductionist system with infinite drug supply and zero clearance. In vivo systems introduce:

  • ADME/PK: The drug must reach the tumor site at a concentration >IC50 for a sustained period.

  • Tumor Microenvironment (TME): Stromal pressure, hypoxia, and acidic pH can neutralize drug efficacy.

  • Immune Interaction: Immunodeficient models cannot validate immunotherapies.

Part 2: Comparative Analysis of Validation Models

Selecting the wrong model is the primary source of false-positive validation. The following table contrasts the three industry-standard "alternatives" for validating small molecules and biologics.

Table 1: Comparative Performance of In Vivo Model Systems
FeatureCDX (Cell Line Derived Xenograft) PDX (Patient Derived Xenograft) Syngeneic Models
Source Immortalized human cell lines (e.g., A549, MCF7)Fresh patient tumor tissue (never cultured in vitro)Mouse tumor lines in immunocompetent mice
Complexity Low (Homogeneous cell population)High (Retains original tumor stroma/heterogeneity)Moderate (Mouse biology, but fully immune-competent)
Predictive Value Low to Moderate. Good for proof-of-concept.[1][2]High. Correlates strongly with clinical response.High (Specific). Essential for Immunotherapy (IO).
Turnaround Fast (2–4 weeks)Slow (2–6 months)Fast (2–4 weeks)
Cost $

$

Best Use Case Initial screening; PK/PD correlation; Targeted therapy.Late-stage validation; Biomarker discovery; Drug resistance.Checkpoint inhibitors; Combination IO strategies.

Expert Insight: Do not use CDX models for immunomodulators (e.g., PD-1 inhibitors) as Nude/SCID mice lack functional T-cells. Use Syngeneic models or Humanized mice for these candidates.

Part 3: The "Bridge" Protocol – A Self-Validating System

To ensure scientific integrity, validation must follow the Pharmacologic Audit Trail . This protocol ensures that a lack of efficacy is due to the molecule's biology, not experimental error.

Phase 1: The Pharmacokinetic (PK) Bridge

Objective: Confirm the drug achieves plasma/tissue concentrations exceeding the in vitro IC50.

  • Dose Range Finding: Administer single doses (e.g., 10, 30, 100 mg/kg) to non-tumor-bearing mice (n=3/group).

  • Sampling: Collect plasma at Tmax (usually 0.5–2h) and trough (24h).

  • Calculation: Ensure free drug concentration (

    
    ) > Cellular 
    
    
    
    .
    • Citation:3

Phase 2: The Efficacy Study (Tumor Growth Inhibition)

Objective: Quantify the reduction in tumor volume relative to a vehicle control.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells in exponential growth phase. Resuspend in 50% PBS / 50% Matrigel (to support initial vascularization).

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of 6-8 week old mice (Strain: Nu/Nu for CDX, C57BL/6 for Syngeneic).
    
  • Staging & Randomization (Crucial Step):

    • Monitor growth until tumors reach 100–150 mm³ .

    • Randomize animals into groups (n=8-10) to ensure equal average starting tumor volume.

    • Exclude outliers (too small/large) to reduce statistical noise.

  • Dosing: Administer Vehicle (Control) vs. Drug Candidate (Treatment) via the clinical route (PO, IV, IP) for 21–28 days.

  • Measurement: Measure tumor volume (TV) twice weekly using digital calipers.

    • Formula:

      
      
      
  • Endpoint Calculation: Calculate Tumor Growth Inhibition (TGI).

    • Where T is the change in tumor volume from Day 0.

Part 4: Visualizing the Validation Logic

Diagram 1: The Pharmacologic Audit Trail

This workflow illustrates the "Go/No-Go" decision gates required to validate an in vitro hit.

ValidationWorkflow Start In Vitro Hit Identified (Low IC50) PK_Study Phase 1: In Vivo PK Study (Does it reach the tissue?) Start->PK_Study PK_Decision C_plasma > IC90? PK_Study->PK_Decision Model_Select Phase 2: Model Selection (CDX vs PDX vs Syngeneic) PK_Decision->Model_Select Yes Fail_PK Formulation/Lead Opt (Improve Bioavailability) PK_Decision->Fail_PK No Efficacy_Study Phase 3: Efficacy Study (n=10/group, Randomized) Model_Select->Efficacy_Study PD_Check PD Biomarker Check (Is target modulated?) Efficacy_Study->PD_Check Success VALIDATED CANDIDATE (Ready for IND-enabling) PD_Check->Success TGI > 50% + Target Hit PD_Check->Fail_PK Target Not Hit Fail_Efficacy Mechanistic Failure (Re-evaluate Target) PD_Check->Fail_Efficacy Target Hit but No TGI

Caption: The "Pharmacologic Audit Trail" ensures that efficacy failures are distinguished from bioavailability failures.

Diagram 2: Model Selection Decision Matrix

Choosing the correct biological system based on the drug's Mechanism of Action (MoA).

ModelSelection Input Drug Mechanism of Action Immuno Immunotherapy (Checkpoint, Vaccine) Input->Immuno Targeted Targeted Therapy (Kinase Inhibitor) Input->Targeted Stroma Stroma-Targeting (Anti-angiogenic) Input->Stroma Syngeneic Syngeneic Model (Murine Immune System) Immuno->Syngeneic Standard Humanized Humanized Mice (Human Immune System) Immuno->Humanized Advanced CDX CDX (Nude/SCID) (High Throughput) Targeted->CDX Screening PDX PDX (Clinical Prediction) Targeted->PDX Validation Stroma->PDX Preserves Stroma

Caption: Decision matrix for selecting the in vivo model that best recapitulates the specific biology required by the drug's mechanism.

References

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. [Link]

  • Does In Vitro Potency Predict Clinically Efficacious Concentrations? Ovid. [Link][3]

  • Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. PubMed Central. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. [Link]

  • Cell Line-Derived Xenograft (CDX) Models: Advantages and Limitations. Xenograft.org. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (R)-3-Fluoropiperidine Hydrochloride

[1][2][3] Executive Summary & Scientific Context (R)-3-Fluoropiperidine hydrochloride (CAS: 787564-37-8) is a chiral fluorinated building block frequently used in the synthesis of pharmaceutical dipeptidyl peptidase-4 (D...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scientific Context

(R)-3-Fluoropiperidine hydrochloride (CAS: 787564-37-8) is a chiral fluorinated building block frequently used in the synthesis of pharmaceutical dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3]

From a waste management perspective, this compound presents a dual challenge:

  • Halogen Content: The fluorine atom classifies it as a halogenated organic, necessitating specific incineration protocols to prevent environmental release of fluorinated byproducts.[2]

  • Acidic Salt Nature: As a hydrochloride salt, it is inherently acidic and hygroscopic.[2] Improper mixing with alkaline waste streams or strong oxidizers can result in rapid exothermic neutralization or the evolution of hazardous fumes.[2]

This guide defines the autonomous, self-validating workflow for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Technical Profile & Hazard Identification

Before handling waste, verify the material identity against the following parameters.

ParameterDataOperational Implication
Chemical Name (R)-3-Fluoropiperidine hydrochlorideTarget Compound
CAS Number 787564-37-8Unique Identifier for Waste Manifests
Formula C₅H₁₁ClFNContains Fluorine (Halogenated Waste)
Molecular Weight 139.60 g/mol N/A
Physical State Solid (White to off-white powder)Hygroscopic; keep containers sealed until disposal.[1][2][3][4][5]
Acidity pH < 7 (in aqueous solution)Do not mix with Cyanide or Sulfide waste (Risk of HCN/H₂S gas).[2][3]
GHS Hazards H315, H319, H335Irritant to eyes, skin, respiratory system.[3]

Strategic Risk Assessment (The "Why")

Expertise Note: Why do we segregate this specific salt?

  • Prevention of "Hot" Drums: As an amine hydrochloride, this compound acts as a proton donor.[2] If a researcher mistakenly adds this solid to a waste drum containing basic organic amines (e.g., triethylamine waste), an immediate exothermic acid-base reaction will occur.[2][3] In a closed drum, this pressure buildup can cause rupture.[2]

  • Halogenated Stream Integrity: Waste disposal vendors charge significantly more for halogenated waste because it requires high-temperature incineration (>1100°C) with acid gas scrubbing to capture Hydrogen Fluoride (HF) and HCl byproducts.[1][2] Mixing this fluorinated solid with non-halogenated solvents (like Acetone/Methanol) contaminates the entire cheaper stream, forcing the whole volume to be treated as expensive halogenated waste.[2]

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

The Self-Validating Step: Before moving the material to waste, perform a visual and physical check.[2]

  • State Check: Is the material solid or dissolved?

    • Best Practice: Dispose of as Solid Waste whenever possible to minimize volume.[2]

  • Container Check: Ensure the primary container (vial/bottle) is tightly capped.[2] If the cap is compromised due to corrosion (common with HCl salts), transfer to a high-density polyethylene (HDPE) wide-mouth jar.[1][2][3]

Phase 2: Waste Stream Segregation (Decision Tree)[1][2]
Scenario A: Solid Waste (Recommended)
  • Primary Containment: Leave the chemical in its original glass or plastic container.[2]

  • Secondary Containment: Place the container inside a clear, sealable plastic bag (4-mil polyethylene).

  • Tagging: Apply a hazardous waste tag.

    • Chemical Name: (R)-3-Fluoropiperidine HCl.[1][2][3]

    • Constituents: 100%.[2]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Stream Designation: "Solid Waste - Halogenated Organics."

Scenario B: Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., reaction mother liquor):

  • Solvent Identification: Determine the primary solvent.[2]

  • Segregation: Pour into the Halogenated Solvent carboy (Red Can/Drum).

    • Critical: Even if dissolved in Methanol (non-halogenated), the presence of the Fluorine atom mandates the entire solution goes to the Halogenated stream.[2]

  • pH Check: If the solution is aqueous, verify pH is between 5–9. If highly acidic (<4), neutralize slowly with Sodium Bicarbonate before adding to the aqueous waste drum to prevent drum corrosion.[2]

Phase 3: Final Disposal (RCRA Coding)

For the waste manifest (US EPA standards):

  • Waste Codes: Not P-listed or U-listed.

  • Characteristic Code: If the waste is ignitable (due to solvent), use D001 .[2] If corrosive (pH < 2), use D002 .[2]

  • DOT Shipping Name: Waste Corrosive Solid, Acidic, Organic, n.o.s. (3-fluoropiperidine hydrochloride) or Waste Toxic Solids, Organic, n.o.s.[2][3] depending on concentration and specific vendor profile.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Start: (R)-3-Fluoropiperidine HCl Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid Form (Powder) StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidPack Pack in HDPE Jar or Original Container SolidPath->SolidPack SolventCheck Is Solvent Organic or Aqueous? LiquidPath->SolventCheck SolidBag Double Bag (Polyethylene) SolidPack->SolidBag SolidTag Tag: 'Solid Waste - Halogenated' SolidBag->SolidTag OrganicPath Organic Solvent SolventCheck->OrganicPath AqueousPath Aqueous Solution SolventCheck->AqueousPath HaloStream Dispose in HALOGENATED Solvent Stream OrganicPath->HaloStream Must go to Halogenated due to Fluorine content pHCheck Check pH AqueousPath->pHCheck Neutralize Neutralize with NaHCO3 if pH < 4 pHCheck->Neutralize Acidic AqStream Dispose in Aqueous Waste Stream pHCheck->AqStream Neutral Neutralize->AqStream

Figure 1: Decision matrix for segregating (R)-3-fluoropiperidine hydrochloride waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles.[2] If powder is fine/dusty, use an N95 respirator.[2]

  • Solid Spill:

    • Do not dry sweep (creates dust).[2]

    • Cover with wet paper towels to dampen, then scoop into a disposable container.[2]

    • Wipe area with dilute Sodium Bicarbonate solution to neutralize any acidic residue.[2]

  • Solution Spill:

    • Cover with an absorbent pad or vermiculite.[2]

    • Place used absorbents into a bag labeled "Hazardous Waste - Debris contaminated with Fluorinated Organics."[1][2]

References

  • PubChem. (2023).[2] (3R)-3-fluoropiperidine hydrochloride Compound Summary. National Library of Medicine.[2] [Link][2][3]

  • US EPA. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. United States Environmental Protection Agency.[2] [Link]

  • ECHA. (2023). Substance Information: (R)-3-fluoropiperidine hydrochloride.[1][2][3][6] European Chemicals Agency.[2] [Link][2][3]

Sources

Handling

Personal protective equipment for handling (R)-3-fluoropiperidine hydrochloride

An Expert Guide to the Safe Handling of (R)-3-Fluoropiperidine Hydrochloride As a Senior Application Scientist, I've observed that true innovation in drug development is inseparable from a rigorous culture of safety. The...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of (R)-3-Fluoropiperidine Hydrochloride

As a Senior Application Scientist, I've observed that true innovation in drug development is inseparable from a rigorous culture of safety. The compounds we handle are often novel, with incomplete toxicological profiles, demanding a proactive and deeply informed approach to laboratory operations. (R)-3-fluoropiperidine hydrochloride is one such compound—a valuable building block whose fluorinated structure necessitates careful handling. This guide is designed to provide you, my fellow researchers, with a self-validating system for safety, grounded in established principles and explained with the practical insights gained from years of field experience. We will move beyond a simple checklist to understand the causality behind each safety protocol, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: A Conservative Approach is a Smart Approach

The toxicological properties of many research chemicals, including (R)-3-fluoropiperidine hydrochloride, have not been fully investigated.[1][2] However, its structure as a halogenated piperidine hydrochloride allows us to anticipate its primary hazards. We must assume it is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[3][4][5] The primary routes of exposure are accidental ingestion, inhalation of the powdered solid, and direct contact with the skin and eyes.[1][6] Therefore, all handling procedures must be designed to rigorously prevent these exposure pathways.

Personal Protective Equipment (PPE): An Integrated System of Defense

Selecting the correct PPE is a critical control point that must be adapted to the specific task at hand. The following recommendations are based on a risk-assessed approach to common laboratory procedures.

Laboratory Task Hand Protection Eye & Face Protection Respiratory Protection Protective Clothing
Weighing/Transfer of Solid Double-gloving with nitrile gloves.[7]Chemical safety goggles.[1]NIOSH-approved N95 (or higher) respirator is mandatory if not performed in a certified chemical fume hood.[3]Standard laboratory coat.
Solution Preparation Single pair of nitrile gloves (minimum 5 mil).[8]Chemical safety goggles. A face shield is required if there is a risk of splashing.[7][9][10]Not required if performed in a certified chemical fume hood.Standard laboratory coat.
Reaction & Workup Nitrile or neoprene gloves. Consult manufacturer compatibility charts for solvents used.[7]Chemical safety goggles and a full-face shield.[10]Not required if performed in a certified chemical fume hood.Chemical-resistant apron over a standard lab coat.[7]

The Causality Behind the Choices:

  • Why Double-Glove? When handling the concentrated solid, the risk of exposure is highest. Double-gloving provides a critical safety buffer; if the outer glove is contaminated or torn, it can be removed without exposing the skin.[7]

  • Why a Respirator for Solids? Weighing and transferring fine powders can easily generate airborne dust that can be inhaled.[3] Engineering controls, such as a fume hood, are the best defense. However, if a hood is not available for a weighing operation, a respirator is essential personal protection.

  • Why a Face Shield? While safety goggles protect the eyes, a face shield provides a broader barrier against unexpected splashes during solution preparation or reaction quenching, protecting the entire face.[9][10]

Operational Plan: A Step-by-Step Workflow for Safety and Success

A disciplined workflow minimizes exposure risk and ensures procedural integrity from the moment a reagent arrives to the point of its final disposal.

G cluster_prep Preparation & Storage cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal inspect 1. Inspect Container Upon Receipt store 2. Store Securely (Cool, Dry, Ventilated) inspect->store sds 3. Review SDS (Supplier Specific) store->sds ppe 4. Don Appropriate PPE sds->ppe weigh 5. Weigh Solid ppe->weigh dissolve 6. Prepare Solution weigh->dissolve react 7. Add to Reaction dissolve->react decon 8. Decontaminate Glassware react->decon dispose 9. Segregate & Dispose of Halogenated Waste decon->dispose

Caption: Procedural workflow for handling (R)-3-fluoropiperidine hydrochloride.

Procedural Guidance:

  • Inspection and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6][7][11] The container should be kept securely sealed.[11]

  • Information Review: Before any handling, thoroughly review the supplier-specific Safety Data Sheet (SDS).

  • Personal Protection: Don the appropriate PPE for the task as detailed in the table above. Always wash hands thoroughly after handling.[4][11]

  • Engineering Controls: All manipulations that could generate dust or vapors must be performed in a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Handling Solids: Use spark-free tools when handling the solid.[11] Avoid any actions that generate dust.

  • Decontamination: All contaminated clothing should be removed and laundered before reuse.[1][3] Glassware and surfaces should be thoroughly cleaned after use.

  • Waste Disposal: Follow the specific disposal plan outlined in the next section.

Emergency Response Plan: Immediate and Effective Actions

In the event of an exposure, a swift and correct response is critical. All laboratory personnel should be familiar with these procedures and the location of safety showers and eyewash stations.[1][5]

Type of Exposure Immediate First Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical advice if irritation occurs.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][12][13] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.[1][12]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[14] If breathing is difficult or has stopped, administer artificial respiration and call for immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth thoroughly with water.[4][12] Call a poison center or doctor immediately.[2][4]

Disposal Plan: Responsible Management of Halogenated Waste

(R)-3-fluoropiperidine hydrochloride is a halogenated organic compound.[15] This classification dictates its disposal pathway, which must be separate from non-halogenated waste streams.[16][17] Proper segregation is not only a matter of regulatory compliance but is also crucial for cost-effective and environmentally sound waste management, as the disposal of halogenated waste is significantly more expensive.[18]

G cluster_waste Waste Generation cluster_disposal Disposal Pathway solid Contaminated PPE, Weigh Papers, etc. container 1. Collect in Labeled, Sealed 'Halogenated Organic Waste' Container solid->container liquid Excess Solutions, Reaction Residues liquid->container sharps Contaminated Needles, Pipettes sharps->container storage 2. Store in Satellite Accumulation Area container->storage pickup 3. Schedule EHS Waste Pickup storage->pickup incinerate 4. Final Disposal via Licensed Incineration pickup->incinerate

Caption: Disposal workflow for halogenated waste streams.

Disposal Protocol:

  • Segregation: At the point of generation, separate all waste contaminated with (R)-3-fluoropiperidine hydrochloride into a dedicated "Halogenated Organic Waste" stream.[15][16]

  • Containerization: Use robust, leak-proof containers that are clearly labeled "Hazardous Waste" and list all chemical constituents.[17][19] Keep containers closed at all times except when adding waste.[17]

  • Collection: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department, which will ensure it is sent to a permitted hazardous waste facility.[19] Never dispose of this material down the drain.[2][16]

By integrating these safety and logistical protocols into your daily operations, you build a resilient framework that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Carl ROTH. Accessed January 28, 2026. [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. RSG Safety. Accessed January 28, 2026. [Link]

  • 9 - SAFETY DATA SHEET. (2013-08-21). Acros Organics. Accessed January 28, 2026. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Accessed January 28, 2026. [Link]

  • Hazardous waste segregation. University of Wisconsin-Madison. Accessed January 28, 2026. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. Accessed January 28, 2026. [Link]

  • Safety Data Sheet - BASF. (2026-01-28). BASF. Accessed January 28, 2026. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Delaware. Accessed January 28, 2026. [Link]

  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound - Reliable Electric. 3M Company. Accessed January 28, 2026. [Link]

  • Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis - Lab Manager. (2025-09-29). Lab Manager. Accessed January 28, 2026. [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. University of British Columbia. Accessed January 28, 2026. [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024-05-07). PENTA. Accessed January 28, 2026. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts. Accessed January 28, 2026. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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